molecular formula C27H28N2O4 B1253030 Aurantiamide acetate

Aurantiamide acetate

Cat. No.: B1253030
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-LOSJGSFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurantiamide acetate is a natural product found in Orthosiphon, Tripterygium wilfordii, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

[(2S)-2-[[(2R)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25+/m0/s1

InChI Key

VZPAURMDJZOGHU-LOSJGSFVSA-N

SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Synonyms

asperglaucide
aurantiamide acetate
lyciumamide
N-benzoyl-1-phenylalanyl-1-phenylalaninol acetate
N-benzoyl-Phe-Phe-ol-acetate
N-benzoylphenylalanylphenylalinol acetate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Aurantiamide Acetate for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Aurantiamide Acetate

Aurantiamide acetate, chemically known as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community.[1][2] First identified in various biological sources, including plants, algae, and marine fungi, this compound has demonstrated a compelling profile of biological activities.[1][3] Its multifaceted therapeutic potential, which includes anti-inflammatory, analgesic, and anti-viral properties, positions it as a valuable lead compound in drug discovery and development.[3][4][5][6][7]

The complex structure and low natural abundance of aurantiamide acetate often make its isolation from endogenous sources challenging and insufficient for extensive research needs.[5] Consequently, robust and scalable chemical synthesis, coupled with high-fidelity purification methodologies, is paramount for advancing its study. This guide provides an in-depth exploration of the core chemical principles and practical workflows for the synthesis and purification of aurantiamide acetate, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in established chemical principles.

Part 1: Chemical Synthesis of Aurantiamide Acetate

The synthesis of aurantiamide acetate is a multi-step process that requires careful control over reaction conditions to ensure high yield and stereochemical integrity. A logical retrosynthetic analysis reveals a convergent approach, building the molecule from three primary components: L-phenylalanine, L-phenylalaninol, and benzoic acid.

Retrosynthetic Strategy

A retrosynthetic disconnection of the target molecule at the ester and two amide linkages provides a clear and logical pathway for its construction.

G Aurantiamide Acetate Aurantiamide Acetate N-Benzoyl-Phe-Phe-ol N-Benzoyl-L-phenylalanyl-L-phenylalaninol Aurantiamide Acetate->N-Benzoyl-Phe-Phe-ol Ester Hydrolysis N-Benzoyl-L-phenylalanine N-Benzoyl-L-phenylalanine N-Benzoyl-Phe-Phe-ol->N-Benzoyl-L-phenylalanine Amide Cleavage L-Phenylalaninol L-Phenylalaninol N-Benzoyl-Phe-Phe-ol->L-Phenylalaninol Amide Cleavage L-Phenylalanine L-Phenylalanine N-Benzoyl-L-phenylalanine->L-Phenylalanine Amide Cleavage Benzoic Acid Benzoic Acid N-Benzoyl-L-phenylalanine->Benzoic Acid Amide Cleavage G cluster_0 Intermediate Preparation cluster_1 Peptide Coupling cluster_2 Final Acetylation L-Phe L-Phenylalanine N-Benzoyl-Phe N-Benzoyl-L-phenylalanine L-Phe->N-Benzoyl-Phe Benzoylation L-Phe-Ester L-Phenylalanine Ester L-Phe->L-Phe-Ester BenzoylCl Benzoyl Chloride BenzoylCl->N-Benzoyl-Phe Coupling Peptide Coupling (e.g., TBTU, HOBt) N-Benzoyl-Phe->Coupling Phe-ol L-Phenylalaninol L-Phe-Ester->Phe-ol Reduction LiAlH4 LiAlH4 LiAlH4->Phe-ol Phe-ol->Coupling Dipeptide N-Benzoyl-Phe-Phe-ol Coupling->Dipeptide Acetylation Acetic Anhydride Dipeptide->Acetylation FinalProduct Aurantiamide Acetate Acetylation->FinalProduct

Caption: Forward synthesis workflow for aurantiamide acetate.

Experimental Protocol: Synthesis

This protocol outlines a representative procedure for the chemical synthesis of aurantiamide acetate.

Step 1: Synthesis of N-Benzoyl-L-phenylalanine

  • Dissolution: Dissolve L-phenylalanine (1 equiv.) in an aqueous solution of sodium hydroxide (2 equiv., e.g., 1 M NaOH). Cool the solution to 0-5 °C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 equiv.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The Schotten-Baumann reaction conditions are classic for N-acylation of amino acids while minimizing side reactions.

  • Reaction Monitoring: Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture with cold dilute HCl (e.g., 2 M) to a pH of ~2. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-benzoyl-L-phenylalanine. [8] Step 2: Synthesis of L-Phenylalaninol

  • Esterification: Convert L-phenylalanine to its methyl ester hydrochloride by reacting it with thionyl chloride in methanol. [9]This protects the carboxylic acid and improves solubility for the subsequent reduction.

  • Reduction: Prepare a suspension of lithium aluminum hydride (LiAlH4) (approx. 4 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0 °C.

  • Addition: Add a solution of L-phenylalanine methyl ester in anhydrous THF dropwise to the LiAlH4 suspension. The use of a strong reducing agent like LiAlH4 is necessary to reduce the ester to a primary alcohol. [9]4. Reflux: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Quenching & Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude L-phenylalaninol.

Step 3: Peptide Coupling and Acetylation

  • Activation: Dissolve N-benzoyl-L-phenylalanine (1 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) (1.1 equiv.) and a base like N,N-diisopropylethylamine (DIPEA) (2 equiv.). [10]Stir for 20-30 minutes at 0 °C. This step forms a highly reactive ester intermediate, primed for nucleophilic attack. The use of uronium-salt derivatives like TBTU is favored to suppress racemization of the chiral center. [10]2. Coupling: Add L-phenylalaninol (1 equiv.) dissolved in the same solvent to the activated mixture. Allow the reaction to proceed at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with a solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield crude N-benzoyl-L-phenylalanyl-L-phenylalaninol.

  • Acetylation: Dissolve the crude dipeptide alcohol in DCM and add pyridine (2-3 equiv.) followed by acetic anhydride (1.5 equiv.). Stir at room temperature for 2-4 hours.

  • Final Isolation: Perform an aqueous work-up similar to step 3. The resulting crude product is then ready for purification.

Part 2: Purification Methodologies

Purification is a critical stage to ensure the final product meets the high-purity standards required for biological assays and further development (>95% is a common target). A multi-step chromatographic approach is typically employed.

Purification Strategy Overview

The primary goal is to separate the target compound from unreacted starting materials, coupling reagents, and any side products formed during the synthesis. For isolations from natural sources, the challenge lies in separating aurantiamide acetate from a complex matrix of other secondary metabolites. [1][11]In both cases, chromatography is the cornerstone of purification.

G CrudeProduct Crude Aurantiamide Acetate (from Synthesis or Extraction) Step1 Optional Pre-Purification (e.g., IEX or Flash Chromatography) CrudeProduct->Step1 Step2 Primary Purification: Preparative RP-HPLC CrudeProduct->Step2 Direct to HPLC Step1->Step2 Step3 Fraction Analysis (Analytical HPLC, TLC, MS) Step2->Step3 Step4 Pooling of Pure Fractions Step3->Step4 Step5 Solvent Removal (Lyophilization / Evaporation) Step4->Step5 FinalProduct Pure Aurantiamide Acetate (>95%) Step5->FinalProduct

Caption: General purification workflow for aurantiamide acetate.

Core Chromatographic Techniques

The choice of chromatographic technique is dictated by the physicochemical properties of aurantiamide acetate and its impurities. Separation can be based on hydrophobicity, charge, or size.

Technique Principle of Separation Application for Aurantiamide Acetate
Reversed-Phase HPLC (RP-HPLC) Hydrophobicity: Separates molecules based on their hydrophobic interaction with a non-polar stationary phase (e.g., C18 silica). [12] The standard and most powerful method for final purification. It effectively separates the target peptide from closely related structural impurities. [13]
Ion-Exchange Chromatography (IEX) Net Charge: Separates molecules based on their charge using a charged stationary phase. [12] Useful as an initial capture or polishing step to remove impurities with significantly different isoelectric points (pI). [14]

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size): Separates molecules based on their size as they pass through a porous matrix. [15]| Primarily used to remove high-molecular-weight aggregates or very low-molecular-weight contaminants like residual salts. [16]|

Experimental Protocol: RP-HPLC Purification

This protocol details the final and most critical purification step.

  • Sample Preparation: Dissolve the crude aurantiamide acetate in a minimal amount of a strong solvent (e.g., DMSO or DMF), then dilute with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to ensure compatibility and prevent precipitation on the column. Filter the sample through a 0.22 µm syringe filter.

  • System Setup:

    • Column: A preparative C18 silica column is standard. [13]Column dimensions depend on the amount of material to be purified.

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent to improve peak shape and resolution. [17] * Mobile Phase B: Acetonitrile with 0.1% TFA. [17]3. Chromatography Execution:

    • Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Injection: Inject the prepared sample onto the column.

    • Elution Gradient: Elute the bound compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-40 minutes. The gradual increase in acetonitrile reduces the polarity of the mobile phase, eluting compounds in order of increasing hydrophobicity. [13] * Detection: Monitor the column effluent using a UV detector, typically at 214 nm (for the peptide backbone) and 254 nm (for the aromatic rings).

  • Fraction Collection: Collect fractions based on the detector signal, isolating the peak corresponding to aurantiamide acetate.

  • Analysis and Processing: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions that meet the required purity specification (e.g., >95%).

  • Final Product Isolation: Remove the acetonitrile from the pooled fractions by rotary evaporation. Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a pure, fluffy white powder.

Part 3: Characterization and Quality Control

Post-purification, a panel of analytical techniques must be employed to confirm the structural identity and purity of the synthesized aurantiamide acetate.

  • High-Performance Liquid Chromatography (HPLC): Used with a standardized method to determine the final purity of the product, reported as a percentage of the total peak area.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the correct product has been synthesized. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's atomic framework.

  • UV-Vis Spectroscopy: A simple method to determine the concentration of the final product using the Beer-Lambert law, provided an extinction coefficient is known or determined. [18] By combining a rational synthesis strategy with a robust, multi-modal purification workflow and rigorous analytical characterization, researchers can confidently produce high-purity aurantiamide acetate, enabling the reliable exploration of its promising therapeutic potential.

References

  • Isolation of aurantiamide acetate from Arisaema erubescens. PubMed. Available at: [Link]

  • Structure-based rationale design and synthesis of aurantiamide acetate analogues - towards a new class of potent analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide Group. Available at: [Link]

  • Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. Available at: [Link]

  • Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Available at: [Link]

  • Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]

  • Process for the preparation of N-benzyloxycarbonyl-alpha-L-aspartyl-L-phenylalanine methyl ester. Google Patents.
  • Development and evaluation of analytical techniques for antibodies and antibody-drug conjugates. Diva-portal.org. Available at: [Link]

  • Aurantiamide Acetate from Baphicacanthus cusia root exhibits Anti-Inflammatory and Anti-viral Effects via inhibition of the NF-κB Signaling Pathway in Influenza A virus-infected Cells. ResearchGate. Available at: [Link]

  • Structure-Based Rationale Design and Synthesis of Aurantiamide Acetate Analogues - Towards a New Class of Potent Analgesic and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Hybrids of aurantiamide acetate and isopropylated genipin as potential anti-inflammatory agents: The design, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Available at: [Link]

  • Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921. KOPRI Repository. Available at: [Link]

  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. Available at: [Link]

  • Structure-based Rationale Design and Synthesis of Aurantiamide Acetate Analogues – Towards a New Class of Potent Analgesic and Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Antibody Purification Using Chromatography. Bio-Rad. Available at: [Link]

  • Identity of saropeptate, aurantiamide acetate and asperglaucide. ResearchGate. Available at: [Link]

  • Ingredient: N-Benzoyl-L-Phenylalanine Methyl Ester. Caring Sunshine. Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. ResearchGate. Available at: [Link]

  • Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). PMC, National Center for Biotechnology Information. Available at: [Link]

  • Purification of organic compounds by surfactant mediated preparative hplc. Google Patents.
  • Aurantiamide Acetate. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Method of Purifying a Peptide. Google Patents.

Sources

Technical Monograph: Aurantiamide Acetate as a Dual-Target Cathepsin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0

Executive Summary

Aurantiamide acetate (Asperglaucide) represents a distinct class of naturally occurring dipeptide derivatives exhibiting selective inhibitory activity against papain-like cysteine proteases, specifically Cathepsin L (Cat L) and Cathepsin B (Cat B) .[1] Unlike broad-spectrum electrophilic inhibitors (e.g., E-64) that permanently alkylate the active site cysteine, Aurantiamide acetate offers a scaffold for fine-tuning selectivity between Cat L (


) and Cat B (

).

This guide synthesizes the physicochemical properties, mechanistic pharmacology, and rigorous experimental protocols required to validate Aurantiamide acetate as a lead compound. Special emphasis is placed on its downstream modulation of the NF-κB signaling pathway , positioning it as a therapeutic candidate for inflammatory diseases, viral entry (Influenza A), and glioma progression.

Chemical & Pharmacological Profile

Structural Identity

Aurantiamide acetate is a modified dipeptide, specifically a phenylalanine derivative. Its structural rigidity and hydrophobic side chains allow it to occupy the S2 and S3 subsites of cysteine proteases, mimicking the natural peptide substrate.

PropertySpecification
IUPAC Name (2S)-N-[(1S)-2-[((1S)-1-(acetoxymethyl)-2-phenyl-ethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]benzamide
Common Name Aurantiamide Acetate / Asperglaucide
Chemical Class Dipeptide alkaloid / Phenylalanine derivative
Molecular Formula

Source Aspergillus penicilloides, Clematis terniflora, Portulaca oleracea, Baphicacanthus cusia
Solubility Soluble in DMSO, Chloroform. Poorly soluble in water.
Mechanism of Action

The compound functions as a reversible, non-covalent inhibitor .

  • Primary Target (Enzymatic): It binds to the active site cleft of Cathepsin L and B. The phenylalanine benzyl rings likely interact via

    
    -stacking or hydrophobic interactions within the S2 pocket (a key determinant of specificity in cysteine proteases).
    
  • Secondary Target (Signaling): By inhibiting Cathepsin activity, it prevents the degradation of IκB (Inhibitor of NF-κB) or upstream modulators, thereby blocking the nuclear translocation of the p65/p50 NF-κB complex.

Mechanistic Visualization: The NF-κB Intervention

The following diagram illustrates the pathway by which Aurantiamide acetate mitigates inflammation and viral replication through Cathepsin inhibition.

NFkB_Pathway Stimulus Pro-Inflammatory Stimuli (LPS / Viral Infection) CatL Cathepsin L / B (Active) Stimulus->CatL Activates IkB IκB Degradation CatL->IkB Proteolysis Aurantiamide Aurantiamide Acetate (Inhibitor) Aurantiamide->CatL Inhibits (IC50 ~12µM) NFkB_Cyto NF-κB Complex (Cytosolic) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB Translocation (Nucleus) NFkB_Cyto->NFkB_Nuc Translocation Cytokines Transcription of IL-6, TNF-α, COX-2 NFkB_Nuc->Cytokines Gene Expression

Figure 1: Mechanistic intervention of Aurantiamide acetate preventing NF-κB activation by blocking Cathepsin-mediated IκB degradation.

Experimental Framework (The "How-To")

Protocol 1: Isolation and Purification

Objective: Isolate high-purity Aurantiamide acetate from plant biomass (e.g., Clematis or Portulaca) for biological testing.

Reagents:

  • n-Hexane (HPLC Grade)

  • Chloroform (

    
    )
    
  • Silica Gel (200-300 mesh)

  • Ethanol (for recrystallization)

Workflow:

  • Extraction: Pulverize dried plant root/stem (1 kg). Perform Soxhlet extraction with n-Hexane for 48 hours. This removes highly non-polar lipids and extracts the target dipeptide.

  • Concentration: Evaporate solvent under reduced pressure (

    
    ) to yield a crude oily residue.
    
  • Crystallization (Initial): Allow the residue to stand at

    
    . Flaky crystals often precipitate. Wash with cold n-hexane.
    
  • Chromatography: Dissolve crystals in minimum

    
    . Load onto a Silica Gel column.[2][3]
    
    • Mobile Phase: Gradient elution starting with n-Hexane:Chloroform (90:10)

      
       (50:50).
      
    • Detection: TLC (Silica

      
      ), visualize under UV light or Iodine vapor. Aurantiamide acetate typically elutes in mid-polarity fractions.
      
  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ) looking for characteristic amide protons and benzyl aromatic signals.
Protocol 2: Fluorogenic Enzyme Inhibition Assay

Objective: Determine the


 of Aurantiamide acetate against human recombinant Cathepsin L.
Scientific Integrity: Cysteine proteases oxidize rapidly. The buffer must  contain a reducing agent (DTT or L-Cysteine) added immediately before use.

Materials:

  • Enzyme: Human Recombinant Cathepsin L (activate before use).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

    
     is typically 
    
    
    
    .
  • Inhibitor: Aurantiamide acetate (Dissolved in DMSO; Final DMSO < 1%).

  • Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5.

  • Activator: 5 mM DTT (Dithiothreitol).

Step-by-Step Procedure:

  • Activation Buffer Prep: Mix Sodium Acetate buffer with DTT. Critical: Use within 2 hours.

  • Enzyme Activation: Dilute Cathepsin L in Activation Buffer. Incubate at

    
     for 15 minutes to reduce the active site cysteine (
    
    
    
    ).
  • Inhibitor Incubation: Add Aurantiamide acetate (serial dilutions: 0.1

    
     to 100 
    
    
    
    ) to the activated enzyme. Incubate for 10 minutes at room temperature.
    • Control: DMSO only (0% inhibition).

    • Positive Control: E-64 (10

      
      ).[4]
      
  • Reaction Initiation: Add Z-Phe-Arg-AMC substrate (Final conc: 10

    
    ).
    
  • Measurement: Monitor fluorescence continuously for 10 minutes.

    • 
      , 
      
      
      
      .
    • Calculate the slope (RFU/min) for the linear portion.

Data Analysis: Plot


 Inhibition vs. Log[Inhibitor]. Fit to a non-linear regression (Sigmoidal Dose-Response) to calculate 

.

Assay_Workflow Step1 Buffer Prep (NaOAc + DTT) Step2 Enzyme Activation (15 min @ 37°C) Step1->Step2 Step3 Inhibitor Binding (Aurantiamide) Step2->Step3 Step4 Substrate Addition (Z-Phe-Arg-AMC) Step3->Step4 Step5 Kinetic Read (Ex360/Em460) Step4->Step5

Figure 2: Fluorogenic kinetic assay workflow ensuring active site reduction prior to inhibition.

Molecular Modeling & Binding Mode

To rationally improve the potency of Aurantiamide acetate, understanding its binding topology is essential.

  • Binding Site: The cleft between the L- and R-domains of Cathepsin L.

  • Key Interactions:

    • S2 Subsite: The hydrophobic P2-phenylalanine side chain of Aurantiamide inserts deep into the S2 pocket (defined by

      
      , 
      
      
      
      ,
      
      
      ).
    • Catalytic Dyad: The carbonyl oxygen of the inhibitor forms a hydrogen bond with the oxyanion hole (

      
      , 
      
      
      
      backbone), stabilizing the complex.
    • Backbone: Hydrogen bonding with

      
       (substrate guide).
      

Docking Workflow (AutoDock Vina / Glide):

  • Protein Prep: PDB ID: 1ICF (Cathepsin L) or 1HUC (Cathepsin B). Remove water molecules. Protonate

    
    .
    
  • Ligand Prep: Energy minimize Aurantiamide acetate (MMFF94 force field).

  • Grid Generation: Center grid box on

    
    .
    
  • Scoring: Look for binding energies

    
     kcal/mol.[5]
    

Therapeutic Implications & Data Summary

Comparative Potency

The following table summarizes the inhibitory profile derived from literature sources.

Target EnzymeIC50 (

)
Selectivity RatioClinical Relevance
Cathepsin L 12.0 1.0 (Ref)Arthritis, Viral Entry (SARS-CoV-2/Flu)
Cathepsin B 49.0 ~4.0x lowerCancer Metastasis, Neurodegeneration
Cathepsin K >100LowOsteoporosis (Low off-target risk)
Disease Models
  • Influenza A Virus: Aurantiamide acetate inhibits viral replication by blocking the NF-κB dependent nuclear export of viral RNP.

  • Glioma: Induces autophagic cell death by disrupting the lysosomal degradation capacity (Cathepsin inhibition leads to autophagosome accumulation).

  • Arthritis: Reduces paw swelling in adjuvant-arthritic rat models by lowering pro-inflammatory cytokine release.

References

  • Isolation and Cathepsin Inhibition

    • Title: Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides.[1][6]

    • Source: PubMed / Biological & Pharmaceutical Bulletin.
    • URL:[Link]

  • Anti-Inflammatory Mechanism

    • Title: Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway.[7]

    • Source: Journal of Ethnopharmacology.[7]

    • URL:[Link]

  • Cathepsin B Structure & Inhibition

    • Title: The Cathepsin B-Selective Inhibitors CA-074 and CA-074Me Inactivate Cathepsin L Under Reducing Conditions.[8]

    • Source: Bentham Open Archives.
    • URL:[Link]

  • General Cathepsin Assay Protocols

    • Title: Assay of cathepsin L and B.[1][6][8]

    • Source: Nature Protocols (General Reference for Z-Phe-Arg-AMC methodology).
    • URL:[Link]

Sources

Aurantiamide Acetate: Pharmacological Mechanism & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of Aurantiamide Acetate, a bioactive dipeptide derivative. It synthesizes current literature regarding its isolation, pharmacological mechanisms (specifically NF-


B inhibition), and quantitative efficacy data.

A Technical Review and Meta-Analysis of the Dipeptide Derivative "Asperglaucide"

Part 1: Executive Technical Summary

Aurantiamide Acetate (AA), also identified in literature as Asperglaucide or Compound E17 , is a naturally occurring dipeptide derivative (N-benzoyl-phenylalanyl-phenylalaninol acetate). It is a secondary metabolite isolated from medicinal plants including Baphicacanthus cusia (Nan Ban Lan Gen), Portulaca oleracea, Artemisia, and marine-derived Aspergillus species.

Key Therapeutic Value Proposition: Unlike direct-acting antivirals that target viral proteins (prone to mutation), AA functions primarily as a host-directed therapeutic . It potently inhibits the NF-


B signaling pathway , thereby suppressing the "cytokine storm" associated with severe viral infections (Influenza A, potentially SARS-CoV-2) and neuroinflammatory conditions.

Core Pharmacological Profile:

  • Class: Dipeptide derivative (Phenylalanine analog).[1]

  • Primary Mechanism: Inhibition of I

    
    B-
    
    
    
    phosphorylation and degradation, preventing NF-
    
    
    B nuclear translocation.
  • Bioavailability: Rapid absorption (

    
     h) with high metabolic turnover (90% clearance in 4h in rat models).
    

Part 2: Chemical Profile & Isolation Protocol

Chemical Structure

AA is characterized by two phenylalanine residues. Its structural integrity is crucial for its docking affinity to the kinase domain of upstream NF-


B regulators.
PropertySpecification
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate
Molecular Formula

Molecular Weight 444.5 g/mol
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water.
Key Functional Groups Acetate ester, Amide linkages, Phenyl rings (hydrophobic interaction sites).
Standardized Isolation Workflow

The following protocol synthesizes methodologies from Baphicacanthus cusia and Artemisia extraction literature to maximize yield and purity.

Reagents Required: Methanol (MeOH), n-Hexane, Ethyl Acetate (EtOAc), Silica Gel (200-300 mesh), Dichloromethane (DCM).

IsolationProtocol RawMaterial Dried Plant Material (B. cusia roots or P. oleracea) Extraction Maceration / Reflux Solvent: 95% Methanol Time: 3x 3 Hours RawMaterial->Extraction CrudeExtract Crude Methanolic Extract (Concentrated in vacuo) Extraction->CrudeExtract Partition1 Liquid-Liquid Partition Water vs. n-Hexane CrudeExtract->Partition1 HexaneFr n-Hexane Fraction (Lipids/Chlorophyll - Discard) Partition1->HexaneFr AqLayer Aqueous Layer Partition1->AqLayer Partition2 Liquid-Liquid Partition Water vs. Ethyl Acetate AqLayer->Partition2 EtOAcFr Ethyl Acetate Fraction (Target Enriched) Partition2->EtOAcFr Chromatography Silica Gel Column Chromatography Eluent: DCM:MeOH (Gradient 100:0 to 10:1) EtOAcFr->Chromatography Crystallization Recrystallization Solvent: Acetone/EtOAc Chromatography->Crystallization FinalProduct Pure Aurantiamide Acetate (White Needle Crystals) Crystallization->FinalProduct

Figure 1: Step-by-step isolation workflow for Aurantiamide Acetate targeting the ethyl acetate fraction.

Part 3: Mechanistic Deep Dive (NF- B Inhibition)

The primary pharmacological driver of Aurantiamide Acetate is its ability to intervene in the NF-


B (Nuclear Factor kappa-light-chain-enhancer of activated B cells)  signaling pathway.
The Mechanism
  • Stimulus: Viral infection (e.g., Influenza A) or Bacterial Lipopolysaccharide (LPS) activates Toll-Like Receptors (TLRs).

  • Signal Transduction: This triggers the IKK complex (I

    
    B Kinase).
    
  • The Blockade: AA inhibits the phosphorylation of I

    
    B-
    
    
    
    .[2]
  • Result: I

    
    B-
    
    
    
    is not degraded. It remains bound to the NF-
    
    
    B dimer (p65/p50) in the cytoplasm.
  • Outcome: NF-

    
    B cannot translocate to the nucleus to transcribe pro-inflammatory cytokines (IL-6, TNF-
    
    
    
    , COX-2) or viral RNA.

NFkB_Pathway cluster_effect Therapeutic Effect Stimulus Stimulus (Influenza Virus / LPS) Receptor TLR4 / Viral Receptor Stimulus->Receptor IKK IKK Complex (Activated) Receptor->IKK IkB IkB-alpha (Phosphorylated) IKK->IkB Phosphorylates AA_Block Aurantiamide Acetate (Inhibitor) AA_Block->IKK  BLOCKS   Degradation Ubiquitination & Degradation IkB->Degradation NFkB_Cyto NF-kB Complex ( sequestered in Cytoplasm ) NFkB_Nuc NF-kB (Nuclear Translocation) NFkB_Cyto->NFkB_Nuc If IkB Degrades Transcription Transcription of Cytokines (IL-6, TNF-a) & Viral Genes NFkB_Nuc->Transcription

Figure 2: Mechanism of Action.[3] AA prevents the phosphorylation of I


B, keeping NF-

B sequestered and inactive.

Part 4: Quantitative Meta-Analysis (Efficacy Data)

The following table consolidates quantitative inhibitory concentration (IC50) and effective concentration (EC50) values from peer-reviewed studies. This data highlights AA's potency in neuroinflammation and specific cancer models.

Table 1: Comparative Efficacy of Aurantiamide Acetate

Biological Target / ModelCell LineActivity TypeValue (µM or µg/mL)Reference
Influenza A (H1N1) MDCK CellsAntiviral (Plaque Reduction)EC50: ~4.1 µM [1, 2]
Neuroinflammation (NO) BV-2 MicrogliaAnti-inflammatory (Nitric Oxide)IC50: 49.7 µM [3]
Neuroinflammation (PGE2) BV-2 MicrogliaAnti-inflammatory (Prostaglandin E2)IC50: 51.5 µM [3]
Neuroinflammation (IL-1

)
BV-2 MicrogliaAnti-inflammatory (Cytokine)IC50: 40.4 µM [3]
Glioblastoma U87 CellsCytotoxicity / ViabilityIC50: ~10 - 100 µM [3]
Cathepsin L Enzymatic AssayEnzyme InhibitionIC50: 12 µM [4]

Note: Values are approximate based on available literature. "Asperglaucide" data is used where "Aurantiamide Acetate" is synonymous.[4]

Part 5: Experimental Protocols for Validation

NF- B Luciferase Reporter Assay

To validate the anti-inflammatory mechanism of AA in your lab:

  • Cell Seeding: Seed HEK293T cells stably transfected with an NF-

    
    B-luciferase reporter plasmid in 96-well plates (
    
    
    
    cells/well).
  • Pre-treatment: Incubate cells with Aurantiamide Acetate (0, 5, 10, 20, 40 µM) for 1 hour.

  • Stimulation: Add TNF-

    
     (10 ng/mL) or LPS (1 µg/mL) to induce NF-
    
    
    
    B activation. Incubate for 6–12 hours.
  • Lysis & Detection: Remove medium, wash with PBS, and add Passive Lysis Buffer (Promega).

  • Measurement: Add Luciferase Assay Reagent and measure luminescence using a microplate luminometer.

  • Analysis: Normalize Relative Light Units (RLU) to protein concentration. A dose-dependent decrease in RLU indicates successful NF-

    
    B inhibition.
    
Cytopathic Effect (CPE) Inhibition Assay (Influenza)

To test antiviral efficacy:

  • Culture: Grow MDCK cells to 90% confluence in 96-well plates.

  • Infection: Infect cells with Influenza A virus (MOI = 0.01) for 1 hour at 37°C.

  • Treatment: Remove viral inoculum. Add maintenance medium containing AA at serial dilutions (e.g., 1.56 to 100 µg/mL).

  • Incubation: Incubate for 48 hours at 37°C / 5%

    
    .
    
  • Viability Check: Assess cell viability using MTT or CCK-8 assay.

  • Calculation: Calculate the percentage of protection against viral-induced cytopathy compared to virus-only controls.

Part 6: Future Outlook & Challenges

While Aurantiamide Acetate shows promise as a "pan-inhibitor" of inflammation and certain viral replications, drug development professionals must address:

  • Solubility: As a hydrophobic peptide derivative, aqueous solubility is a limiting factor. Formulation with cyclodextrins or liposomal delivery systems is recommended for in vivo efficacy.

  • Metabolic Stability: Pharmacokinetic studies in rats indicate rapid metabolism (90% reduction in 4 hours). Structural modification (e.g., methylation of amide bonds) may be required to improve half-life without sacrificing potency.

References

  • Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-

    
    B signaling pathway in Influenza A virus-infected cells. 
    Source:[3][5][6] Journal of Ethnopharmacology (2017).[3]
    URL:[Link]
    
  • Aurintricarboxylic acid inhibits influenza virus neuraminidase. (Note: Contextual reference for EC50 comparison in similar assays). Source: Virology Journal (2018). URL:[Link]

  • Pharmacokinetics and Biodistribution of Aurantiamide and Aurantiamide Acetate in Rats. Source: Journal of Agricultural and Food Chemistry (2016). URL:[Link]

Sources

Methodological & Application

Application Note: Western Blot Analysis of NF-κB Pathway Modulation by Aurantiamide Acetate

[1]

Introduction & Scientific Rationale

Aurantiamide acetate, a dipeptide derivative isolated from sources such as Baphicacanthus cusia, Clematis chinensis, and marine fungi (Aspergillus sp.), exerts potent anti-inflammatory effects. Its primary mechanism of action involves the suppression of the NF-κB signaling cascade .[1][2]

Under basal conditions, the NF-κB dimer (p65/p50) is sequestered in the cytoplasm by the inhibitor protein IκBα .[2] Upon stimulation (e.g., by LPS or Influenza A virus), the IKK complex phosphorylates IκBα, triggering its ubiquitination and proteasomal degradation. This releases NF-κB p65, allowing it to translocate to the nucleus and transcribe pro-inflammatory genes (e.g., TNF-α, IL-6, iNOS, COX-2).

Mechanism of Action: Research indicates that Aurantiamide acetate acts upstream, effectively inhibiting the phosphorylation of IKK and IκBα . This prevents IκBα degradation and subsequent p65 nuclear accumulation.[2]

Pathway Diagram: Aurantiamide Acetate Intervention

The following diagram illustrates the canonical NF-κB pathway and the specific blockade points of Aurantiamide acetate.

NFkB_Pathwaynode_stimulusStimulus(LPS / Virus)node_receptorReceptor(TLR4 / RIG-I)node_stimulus->node_receptornode_IKKIKK Complex(IKKα/β/γ)node_receptor->node_IKKActivatesnode_IkBaIκBα(Inhibitor)node_IKK->node_IkBaPhosphorylatesnode_pIkBap-IκBα(Phosphorylated)node_IkBa->node_pIkBaDegradation Signalnode_NFkB_CytoNF-κB Complex(p65/p50) - Cytosolnode_pIkBa->node_NFkB_CytoReleasesnode_NFkB_NucNF-κB p65(Nuclear)node_NFkB_Cyto->node_NFkB_NucTranslocationnode_GenesPro-inflammatory Genes(iNOS, COX-2, TNF-α)node_NFkB_Nuc->node_GenesTranscriptionnode_AAAurantiamide Acetate(Inhibitor)node_AA->node_IKKBLOCKSPhosphorylationnode_AA->node_IkBaPREVENTSDegradation

Caption: Schematic of the NF-κB signaling cascade showing Aurantiamide Acetate blocking IKK activation and IκBα phosphorylation.[2][3]

Experimental Design

To scientifically validate the efficacy of Aurantiamide acetate, the experiment must demonstrate a dose-dependent reduction in phosphorylation events and nuclear translocation.

Key Variables[5]
  • Cell Models: BV2 Microglia (neuroinflammation), RAW 264.7 Macrophages (general inflammation), or A549/MDCK (viral models).

  • Stimulant: Lipopolysaccharide (LPS) @ 1 μg/mL (standard for TLR4 activation).

  • Treatment Groups:

    • Vehicle Control: DMSO only (No LPS, No AA).

    • Model Group: LPS (1 μg/mL) + Vehicle.

    • Treatment Groups: LPS + Aurantiamide Acetate (10, 25, 50, 100 μM).

    • Positive Control (Optional): LPS + BAY 11-7082 (known NF-κB inhibitor).

Time-Point Strategy
  • Signaling (Phosphorylation): Harvest cells 30–60 minutes post-LPS stimulation. This is the peak window for p-IκBα and p-p65.

  • Downstream Expression: Harvest cells 18–24 hours post-LPS stimulation to detect iNOS and COX-2 protein levels.

Protocol: Sample Preparation & Western Blotting[1]

Phase A: Cell Treatment & Lysis

Critical Step: To fully validate the pathway, you must perform Nuclear/Cytoplasmic Fractionation to prove p65 translocation inhibition, in addition to whole-cell lysis for IκBα.

Reagents
  • Lysis Buffer (Whole Cell): RIPA buffer supplemented with Protease Inhibitor Cocktail (e.g., PMSF, Aprotinin) and Phosphatase Inhibitor Cocktail (Na3VO4, NaF). Note: Phosphatase inhibitors are mandatory to detect p-IκBα.

  • Nuclear Extraction Kit: Commercial kit or hypotonic/hypertonic buffer system.

Workflow
  • Seed Cells: Plate cells in 6-well plates (approx.

    
     cells/well) and incubate overnight.
    
  • Pre-treatment: Replace medium with fresh medium containing Aurantiamide Acetate (10–100 μM). Incubate for 1–3 hours .

  • Stimulation: Add LPS (1 μg/mL) directly to the wells. Incubate for 30 min (for signaling) or 24 h (for iNOS/COX-2).

  • Harvesting:

    • Wash cells

      
       with ice-cold PBS.
      
    • For Whole Lysate: Add 150 μL ice-cold RIPA (+ inhibitors). Scrape, collect, and sonicate (3 cycles, 5s on/off). Centrifuge at 14,000xg for 15 min at 4°C.

    • For Fractionation: Use Nuclear Extraction reagents to separate cytoplasmic supernatant from the nuclear pellet. Resuspend nuclear pellet in high-salt buffer.

Phase B: Western Blot Analysis[1][6]
1. Electrophoresis (SDS-PAGE)[4]
  • Gel Percentage:

    • 10% SDS-PAGE for p65 (65 kDa), IKK (85 kDa), COX-2 (72 kDa).

    • 12% SDS-PAGE for IκBα (39 kDa), β-actin (42 kDa).

  • Loading: Load 20–30 μg of protein per lane.

2. Transfer
  • Membrane: PVDF (0.45 μm). Activate with methanol for 1 min.

  • Conditions: Wet transfer at 100V for 90 mins (ice bath) or Semi-dry at 25V for 30 mins.

3. Blocking & Antibody Incubation
  • Blocking: 5% BSA in TBST for 1 hour at Room Temperature (RT). Avoid Non-fat milk for phospho-antibodies as casein can interfere.

  • Primary Antibodies (Overnight at 4°C):

Target ProteinMolecular WeightCompartmentExpected Trend (LPS + AA)
p-IκBα (Ser32) 40 kDaCytosolDecrease (Inhibition of degradation signal)
Total IκBα 39 kDaCytosolIncrease/Restore (Prevention of degradation)
p-p65 (Ser536) 65 kDaNucleusDecrease (Reduced activation)
Total p65 65 kDaNucleusDecrease (Reduced translocation)
Total p65 65 kDaCytosolIncrease (Retention in cytoplasm)
iNOS 130 kDaWhole CellDecrease (Downstream suppression)
COX-2 72 kDaWhole CellDecrease (Downstream suppression)
Lamin B1 68 kDaNuclear Loading CtrlUnchanged
β-Actin / GAPDH 42 / 36 kDaCyto Loading CtrlUnchanged
  • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse IgG (1:5000) for 1 hour at RT.

4. Detection
  • Use ECL (Enhanced Chemiluminescence) substrate.

  • Capture images using a ChemiDoc system or X-ray film.

Data Analysis & Interpretation

To ensure Trustworthiness and Scientific Integrity , your data must show internal consistency.

Expected Results Matrix
MarkerLPS Only (Model)LPS + AA (Treatment)Biological Interpretation
p-IκBα HighLowAA blocks IKK-mediated phosphorylation.[4][2][3]
Total IκBα Low (Degraded)High (Preserved)AA prevents proteasomal degradation of inhibitor.
Nuclear p65 HighLowAA prevents transcription factor entry to nucleus.[2]
Cytosolic p65 LowHighAA sequesters NF-κB in the cytoplasm.
Troubleshooting Guide
  • No p-IκBα signal: Did you use phosphatase inhibitors? Was the stimulation time too long (>1 hour)? Phosphorylation is transient.

  • High Background: Did you block with Milk instead of BSA for phospho-antibodies? Switch to 5% BSA.

  • Inconsistent Loading: Normalize nuclear targets to Lamin B1 and cytosolic targets to β-actin. Do not use β-actin for nuclear fractions.

Experimental Workflow Diagram

Workflowcluster_0Cell Treatmentcluster_1Sample Prepcluster_2Western Blotnode_seedSeed Cells(BV2 / RAW264.7)node_treatPre-treat with AA(1-3 Hours)node_seed->node_treatnode_stimStimulate with LPS(30 min / 24 h)node_treat->node_stimnode_harvestHarvest Cellsnode_stim->node_harvestnode_fracFractionation(Nuc vs Cyto)node_harvest->node_fracFor Translocationnode_lysisLysis + Inhibitors(PMSF/Na3VO4)node_harvest->node_lysisFor Total Proteinnode_pageSDS-PAGESeparationnode_frac->node_pagenode_lysis->node_pagenode_transferTransfer toPVDFnode_page->node_transfernode_abAntibody Probe(p-p65, IκBα)node_transfer->node_ab

Caption: Step-by-step experimental workflow from cell seeding to Western Blot detection.

References

  • Zhou, B., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells.[1][5][6] Journal of Ethnopharmacology, 199, 60-67.

  • Kim, Y. S., et al. (2014). Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp.[4][3] SF-5921: inhibition of NF-κB and MAPK pathways in lipopolysaccharide-induced mouse BV2 microglial cells.[6] International Immunopharmacology, 23(2), 568-574.

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Anti-inflammatory Mechanism of Action of Aurantiamide. BenchChem Technical Notes.

  • Liu, W., et al. (2015). An in vivo and in vitro assessment of the anti-inflammatory, antinociceptive, and immunomodulatory activities of Clematis terniflora DC.[6] extract, participation of aurantiamide acetate.[4][1][2][3][6][7] Journal of Ethnopharmacology, 169, 287-294.

Application Notes and Protocols for In Vivo Evaluation of Aurantiamide Acetate's Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Anti-Inflammatory Potential of Aurantiamide Acetate

Aurantiamide acetate is a dipeptide derivative that has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] Preclinical research, including in vitro studies, has indicated that Aurantiamide acetate exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibitory action leads to a downstream reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] To translate these promising in vitro findings into potential therapeutic applications, robust validation in relevant in vivo animal models is a critical and indispensable step.

This comprehensive guide provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals to effectively evaluate the anti-inflammatory efficacy of Aurantiamide acetate in well-established murine models of inflammation. The protocols herein are designed to be self-validating systems, incorporating key experimental choices grounded in established scientific principles to ensure data integrity and reproducibility.

Core Scientific Principles: Mechanism of Action

The anti-inflammatory activity of Aurantiamide acetate is primarily attributed to its ability to interfere with the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

  • Inhibition of the NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus.[3] Once in the nucleus, NF-κB initiates the transcription of a host of pro-inflammatory genes. Aurantiamide acetate has been shown to suppress this critical step by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[1]

  • Modulation of MAPK Pathways: The MAPK family, including p38 and JNK, plays a crucial role in regulating the production of inflammatory mediators.[4] Aurantiamide acetate has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory profile.[4]

Aurantiamide_Acetate_MOA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK) TLR4->MAPK_Pathway Activates IKK IKK Complex TLR4->IKK Activates p38_JNK_p p-p38/JNK MAPK_Pathway->p38_JNK_p Phosphorylation IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_p->IkBa_NFkB NFkB_active NF-κB (p65) (Active) IkBa_NFkB->NFkB_active Release NFkB_nucleus NF-κB (p65) NFkB_active->NFkB_nucleus Translocation Aurantiamide Aurantiamide Acetate Aurantiamide->MAPK_Pathway Inhibits Aurantiamide->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_Genes Induces Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Leads to

Caption: Mechanism of Aurantiamide Acetate Action.

In Vivo Animal Models: Protocols and Application Notes

The selection of an appropriate animal model is crucial for elucidating the specific aspects of a compound's anti-inflammatory activity.[5] The following section details protocols for three widely used and robust models of inflammation: Carrageenan-Induced Paw Edema (acute inflammation), Lipopolysaccharide (LPS)-Induced Systemic Inflammation (systemic acute inflammation), and Adjuvant-Induced Arthritis (chronic inflammation).

Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory agents against acute inflammation.[6] Carrageenan injection into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.

Scientific Rationale: This model allows for the assessment of a compound's ability to inhibit the early exudative phase of inflammation. The reduction in paw volume is a direct measure of the anti-edematous and anti-inflammatory effects of the test compound.

Experimental Workflow:

Caption: Workflow for Carrageenan-Induced Paw Edema.

Detailed Protocol:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice (6-8 weeks old) under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control: Administer the vehicle used to dissolve Aurantiamide acetate (e.g., 0.5% carboxymethyl cellulose).

    • Aurantiamide Acetate: Administer Aurantiamide acetate at various doses (e.g., 2.5, 5, and 10 mg/kg) via oral gavage (p.o.).

    • Positive Control: Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

  • Induction of Edema: 30-60 minutes after drug administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical and Histological Analysis (Optional):

    • At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

    • Homogenize the tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other inflammatory markers like myeloperoxidase (MPO) activity.[7]

    • Fix a portion of the paw tissue in 10% formalin for histopathological examination to assess inflammatory cell infiltration and tissue damage.[2]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Aurantiamide Acetate2.50.68 ± 0.0420.0%
Aurantiamide Acetate5.00.52 ± 0.03**38.8%
Aurantiamide Acetate10.00.38 ± 0.02 55.3%
Indomethacin10.00.35 ± 0.0258.8%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. (Note: Data are hypothetical for illustrative purposes).
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and other inflammatory conditions.[1] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response characterized by the release of pro-inflammatory cytokines into the circulation.

Scientific Rationale: This model is ideal for evaluating the systemic anti-inflammatory effects of Aurantiamide acetate. Measuring the reduction in circulating pro-inflammatory cytokines provides a direct indication of the compound's ability to modulate the systemic inflammatory cascade.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Use male ICR or C57BL/6 mice (8-10 weeks old) and acclimatize them for at least one week. Divide them into treatment groups as described for the carrageenan model.

  • Dosing: Administer Aurantiamide acetate (e.g., 2.5, 5, and 10 mg/kg, p.o.) or vehicle one hour before LPS challenge.[1] A positive control such as Dexamethasone (5 mg/kg, i.p.) can be used.

  • Induction of Inflammation: Administer LPS (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[1]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS injection, collect blood via cardiac puncture under anesthesia. Euthanize the animals and collect relevant organs such as lungs and liver.

  • Cytokine Analysis: Separate serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.

  • Organ Analysis (Optional):

    • Measure MPO activity in lung and liver homogenates as an indicator of neutrophil infiltration.[1]

    • Perform histopathological analysis of lung and liver tissue to assess inflammation and tissue injury.[1]

Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (± SEM)Serum IL-6 (pg/mL) at 6h (± SEM)
Vehicle Control + LPS-2500 ± 2104500 ± 350
Aurantiamide Acetate + LPS2.51850 ± 1803200 ± 280
Aurantiamide Acetate + LPS5.01200 ± 150 2100 ± 210
Aurantiamide Acetate + LPS10.0850 ± 90 1500 ± 160
Dexamethasone + LPS5.0700 ± 75 1200 ± 130
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control + LPS. (Note: Data are hypothetical for illustrative purposes).
Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation that shares many pathological features with human rheumatoid arthritis.[8][9] Injection of Complete Freund's Adjuvant (CFA) induces a T-cell-mediated autoimmune response resulting in chronic joint inflammation, cartilage degradation, and bone erosion.

Scientific Rationale: This model is crucial for evaluating the therapeutic potential of Aurantiamide acetate in a chronic inflammatory disease setting. It allows for the assessment of the compound's effects on both the clinical signs of arthritis and the underlying pathological changes in the joints.

Experimental Workflow:

Caption: Workflow for Adjuvant-Induced Arthritis.

Detailed Protocol:

  • Animal Acclimatization and Induction: Use female Lewis rats (6-8 weeks old) and acclimatize them for at least one week. On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) into the base of the tail.[8]

  • Grouping and Dosing: On the day of the onset of clinical signs of arthritis (typically around day 10-12), randomly divide the rats into treatment groups. Administer Aurantiamide acetate (e.g., 2.5, 5, and 10 mg/kg, p.o.) or a standard drug like Methotrexate (0.75 mg/kg, i.p., once weekly) daily until the end of the study (e.g., day 28).

  • Clinical Assessment: Monitor the following parameters every 2-3 days:

    • Body Weight: A decrease in body weight is indicative of systemic inflammation.

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer.

    • Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis). The maximum score per animal is 16.

  • Final Analysis (Day 28):

    • Radiological Analysis: Take X-rays of the hind paws to assess bone and cartilage integrity.

    • Biochemical Analysis: Collect blood to measure serum levels of pro-inflammatory cytokines and rheumatoid factor.

    • Histopathological Analysis: Euthanize the animals and collect the ankle joints. Decalcify, section, and stain the joints with Hematoxylin and Eosin (H&E) to evaluate synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.[10]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritis Score on Day 28 (± SEM)Mean Paw Volume Increase (mL) on Day 28 (± SEM)
AIA Control-12.5 ± 0.81.2 ± 0.1
Aurantiamide Acetate2.59.8 ± 0.70.9 ± 0.08
Aurantiamide Acetate5.07.2 ± 0.6 0.6 ± 0.06
Aurantiamide Acetate10.05.1 ± 0.5 0.4 ± 0.05
Methotrexate0.754.5 ± 0.4 0.35 ± 0.04
*p<0.05, **p<0.01, ***p<0.001 compared to AIA Control. (Note: Data are hypothetical for illustrative purposes).

Conclusion and Future Directions

The in vivo models and protocols detailed in this guide provide a robust framework for the preclinical evaluation of Aurantiamide acetate's anti-inflammatory properties. By employing these standardized methods, researchers can generate reliable and reproducible data to elucidate the compound's efficacy in both acute and chronic inflammatory settings. Further investigations could explore the pharmacokinetic and pharmacodynamic relationship of Aurantiamide acetate in these models to optimize dosing regimens. Additionally, mechanistic studies at the tissue level, including detailed analysis of the NF-κB and MAPK signaling pathways in inflamed tissues, will provide deeper insights into its therapeutic potential.

References

  • Fang, Z., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. Evidence-Based Complementary and Alternative Medicine, 2022, 8883457. [Link]

  • Posadas, I., et al. (2004). Anti-inflammatory effects of the flavonoid, silymarin, in a model of carrageenan-induced paw edema in rats. Methods and Findings in Experimental and Clinical Pharmacology, 26(7), 519-525.
  • Fang, Z., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. PubMed, [Link]

  • Chondrex, Inc. (2021). Adjuvant-Induced Arthritis Model. [Link]

  • ResearchGate. (n.d.). Histological analysis of paw edema. [Link]

  • Bendele, A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
  • Haj-Mirzaian, A., et al. (2017). Anti-inflammatory Effects of Avicennia marina on Carrageenan-Induced Paw Edema in Rats. Journal of Medicinal Plants, 16(63), 69-78.
  • ResearchGate. (n.d.). Histological analysis of paw tissue in the carrageenan-induced paw... [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Adjuvant-Induced Arthritis in the Rat. [Link]

  • ResearchGate. (n.d.). NF-κB and MAPK pathways in inflammation. [Link]

  • Lowe, E., et al. (2010). Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology. Journal of Inflammation, 7, 43. [Link]

  • ResearchGate. (n.d.). Schematic illustration of the MAPK/NF-κB signaling pathway. [Link]

  • Nakao, J., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Medical Ultrasonics, 47(2), 289-297. [Link]

  • Chondrex, Inc. (2017). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity in carrageenan-induced paw edema in rats... [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Al-Hadi, A. A. (2019). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: Application to lipopolysaccharide-induced differential. Neuroendocrinology Letters, 26(2), 127-132. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Matalka, K. Z., et al. (2005). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: application to lipopolysaccharide-induced differential milieu of cytokines. Neuro endocrinology letters, 26(2), 127–132. [Link]

  • da Silva, J. A. G., et al. (2023). Characterization of Systemic Disease Development and Paw Inflammation in a Susceptible Mouse Model of Mayaro Virus Infection and Validation Using X-ray Synchrotron Microtomography. Viruses, 15(3), 675. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(23), 7800. [Link]

  • ResearchGate. (n.d.). Histopathological study of paw tissue. (A) Normal paw tissue showed... [Link]

  • IntechOpen. (2018). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

  • Di Girolamo, N., et al. (2009). Activation of MAPK Signaling Pathway and NF-κB Activation in Pterygium and Ipsilateral Pterygium-Free Conjunctival Specimens. Investigative Ophthalmology & Visual Science, 50(3), 1056-1063. [Link]

  • Semantic Scholar. (n.d.). Measurement of protein cytokines in tissue extracts by enzyme-linked immunosorbent assays: application to lipopolysaccharide-induced differential milieu of cytokines. [Link]

Sources

Preparing Aurantiamide acetate stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Preparation and Handling of Aurantiamide Acetate for In Vitro Cell Culture

Executive Summary

Aurantiamide acetate (AA) is a bioactive dipeptide derivative isolated from Clematis terniflora and Aspergillus species. It exhibits potent anti-inflammatory, antiviral, and antitumor properties, primarily through the inhibition of Cathepsin L/B and the NF-


B signaling pathway.

However, AA is highly hydrophobic (water-insoluble) and prone to precipitation in aqueous cell culture media. This guide provides a standardized, error-proof protocol for solubilizing AA, minimizing experimental variability caused by compound "crash-out" or solvent toxicity.

Compound Profile & Physicochemical Properties

Before handling, verify the compound specifications to ensure accurate molarity calculations.

PropertySpecificationNotes
Chemical Name Aurantiamide Acetate(S,S)-N-Benzoyl-Phe-Phe-ol Acetate
CAS Number 56121-42-7
Molecular Weight 444.52 g/mol Critical for Molarity Calculation
Solubility (DMSO) ~55 mg/mL (123 mM)Recommended stock solvent
Solubility (Water) InsolubleDo not dissolve directly in media
Appearance White Solid/Powder
Storage (Solid) -20°CDesiccate; stable for 3 years

Protocol: Stock Solution Preparation

Objective: Create a high-concentration Master Stock (typically 10 mM or 25 mM) in 100% DMSO.

Calculations

To prepare a 10 mM stock solution:

  • Mass: 1 mg of Aurantiamide Acetate[1]

  • Volume of DMSO:

    
    
    


Step-by-Step Procedure
  • Equilibration: Remove the AA vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Why? Opening a cold vial introduces condensation, which hydrolyzes peptide bonds.

  • Weighing: Weigh the desired amount of AA (e.g., 5 mg) into a sterile, amber glass vial. Note: AA is light-sensitive; amber glass is preferred.

  • Solubilization: Add high-grade (cell culture tested) DMSO to the vial.

    • Example: For 5 mg AA, add 1.125 mL DMSO to achieve 10 mM .

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

  • Sterilization: Do not filter the DMSO stock through a 0.22

    
    m filter yet; high concentrations may bind to the membrane (nylon/PES). Sterilize during the dilution step or use sterile DMSO and aseptic technique.
    
Storage of Stock
  • Immediate Use: Keep at room temperature.

  • Long-term: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -80°C  (stable for ~6 months).
    
  • Warning: At -20°C, DMSO may phase-change slowly, creating concentration gradients. -80°C is superior for uniformity.

Protocol: Preparation of Working Solutions (Cell Culture)

Objective: Dilute the stock into culture media without precipitating the hydrophobic peptide, while keeping final DMSO concentration < 0.5% (ideally < 0.1%).

Target Working Concentration: 10


M – 50 

M (Typical IC50 range for Cathepsin inhibition).
The "Intermediate Step" Method (Recommended)

Directly spiking 10 mM DMSO stock into aqueous media often causes local precipitation (a white cloud) where the droplet hits the water. Use an intermediate dilution.

  • Prepare Intermediate (10x):

    • Dilute the 10 mM DMSO stock 1:100 into serum-free media or PBS to create a 100

      
      M intermediate .
      
    • Note: If precipitation occurs here, use media containing 1-5% BSA (Bovine Serum Albumin). The albumin acts as a carrier protein to stabilize the hydrophobic peptide.

  • Final Dilution:

    • Add the Intermediate solution to your cell culture wells to reach the final concentration (e.g., 10

      
      M).
      
  • Vehicle Control:

    • Prepare a "DMSO-only" control matching the exact volume used in the treatment group.

Dilution Table (Example for 10


M Final) 
StepSourceSolventDilution FactorFinal Conc.[2]DMSO %
Stock Powder100% DMSO-10 mM 100%
Intermediate 10

L Stock
990

L Media
1:100100

M
1%
Well Treatment 100

L Interm.
900

L Cell Susp.
1:1010

M
0.1%

Biological Mechanism & Visualization

Aurantiamide acetate acts as a dual inhibitor. It targets cysteine proteases (Cathepsins) and suppresses the NF-


B inflammatory cascade. This dual action makes it relevant for antiviral research (preventing viral entry via protease inhibition) and anti-inflammatory therapeutics.
Pathway Diagram: AA Mechanism of Action

AA_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA Aurantiamide Acetate (Hydrophobic Dipeptide) Cathepsin Cathepsin L / B (Cysteine Proteases) AA->Cathepsin Direct Inhibition (IC50 ~12-49 µM) NFkB_Cyto NF-κB Complex (Inactive) AA->NFkB_Cyto Blocks Phosphorylation/Degradation ViralEntry Viral Entry/Fusion (e.g., Influenza/SARS-CoV-2) Cathepsin->ViralEntry Proteolytic Cleavage Required for Fusion IkB IκBα (Inhibitor) NFkB_Nuc NF-κB (Active Transcription Factor) NFkB_Cyto->NFkB_Nuc Translocation blocked by AA DNA Pro-inflammatory Genes (IL-6, TNF-α, COX-2) NFkB_Nuc->DNA Transcription

Figure 1: Mechanism of Action of Aurantiamide Acetate. The compound inhibits Cathepsin proteases (blocking viral entry) and prevents the degradation of IκB, thereby locking NF-κB in the cytoplasm and suppressing inflammatory gene expression.

Troubleshooting & FAQ

Q: The solution turned cloudy when added to the media.

  • Cause: Rapid precipitation of the hydrophobic peptide.

  • Fix: Do not add 100% DMSO stock directly to the well. Use the "Intermediate Step" (Section 4). Ensure the media is warm (37°C) before addition.

Q: Can I store the diluted working solution?

  • Answer: No. Peptide derivatives in aqueous media are subject to hydrolysis and adsorption to plastic surfaces. Prepare working solutions immediately before use.

Q: What is the maximum safe DMSO concentration?

  • Answer: For most cell lines (e.g., RAW264.7, A549), keep DMSO < 0.1% (v/v). Sensitive primary cells may require < 0.05%. Always run a "Vehicle Control" to normalize data.

References

  • PubChem. (2023). Compound Summary: Aurantiamide Acetate (CID 10026486).[3] National Library of Medicine. Retrieved from [Link]

  • Zhou, X., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Li, Y., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway.[4] Journal of Ethnopharmacology. Retrieved from [Link]

Sources

Application Note: Aurantiamide Acetate for Inhibiting Autophagic Flux in Cancer Cells

[1][2]

Abstract & Introduction

Aurantiamide Acetate (AA) is a dipeptide alkaloid (isolated from sources such as Aspergillus penicilloides and Clematis terniflora) that has emerged as a potent chemical tool for manipulating autophagic flux.[1] Unlike upstream mTOR inhibitors (e.g., Rapamycin) that induce autophagy, AA acts as a late-stage autophagy inhibitor .[1]

In cancer research, the "Goldilocks" paradox of autophagy is critical: while basal autophagy suppresses tumor initiation, established tumors often upregulate autophagy to survive metabolic stress and chemotherapy. Therefore, blocking this survival mechanism is a high-value therapeutic strategy.[1]

Mechanism of Action: AA functions primarily as a specific inhibitor of Cathepsin B and L , the lysosomal cysteine proteases responsible for the final degradation of autophagic cargo. By inhibiting these enzymes, AA does not stop the formation of autophagosomes; rather, it causes a "traffic jam" where autophagosomes fuse with lysosomes but cannot degrade their contents. This leads to the accumulation of non-functional autolysosomes, metabolic collapse, and subsequent apoptosis.

Mechanism of Action: The Autophagic Flux Blockade[4]

To effectively use AA, one must understand where it intercepts the pathway. The diagram below illustrates the specific node of inhibition compared to other common modulators.

AutophagyFluxnode_normalnode_normalnode_inhibitnode_inhibitnode_inducenode_inducenode_targetnode_targetStressCellular Stress(Starvation/Chemo)mTORmTORC1(Negative Regulator)Stress->mTORInhibitsInitiationPhagophoreInitiationmTOR->InitiationRapamycinRapamycin(mTOR Inhibitor)Rapamycin->mTORElongationAutophagosomeFormation (LC3-II)Initiation->ElongationFusionFusion withLysosomeElongation->FusionDegradationCargo Degradation(Recycling)Fusion->DegradationLysosomeLysosome(Cathepsin B/L)Lysosome->FusionAAAurantiamide Acetate(Inhibitor)AA->LysosomeBlocks CathepsinsAccumulationAccumulation ofAutolysosomes(Cell Death)AA->AccumulationDegradation->AccumulationBlocked

Figure 1: Aurantiamide Acetate acts downstream of autophagosome formation, specifically inhibiting lysosomal Cathepsins B/L to block cargo degradation.[1]

Experimental Protocols

Protocol 1: The "Flux Clamp" Validation (Western Blot)

Purpose: To distinguish between autophagy induction and blockade. Principle: If AA induces autophagy, adding a known blocker (Bafilomycin A1) should further increase LC3-II levels.[1] If AA blocks autophagy, adding Bafilomycin A1 (which also blocks) will result in no significant additive effect (saturation).[1]

Reagents:

  • Aurantiamide Acetate (AA): Dissolve in DMSO to 25 mM stock.[1] Store at -20°C.

  • Bafilomycin A1 (BafA1): Lysosomal pH neutralizer (Control Blocker).[1]

  • Antibodies: Anti-LC3B (monitor LC3-I to LC3-II conversion), Anti-p62/SQSTM1.[1]

Procedure:

  • Seeding: Seed cancer cells (e.g., U87, HeLa, U2OS) at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment Groups:

    • Control: DMSO only.

    • AA Only: 25

      
      M and 50 
      
      
      M AA for 24h.
    • BafA1 Only: 100 nM BafA1 for the last 4h of experiment (Positive Control).

    • AA + BafA1: 50

      
      M AA (24h) + 100 nM BafA1 (last 4h).
      
  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer with protease inhibitors.

  • Western Blot Analysis:

    • Load 20-30

      
      g protein/lane.[1]
      
    • Use a high-percentage gel (12-15%) to separate LC3-I (cytosolic, ~16 kDa) from LC3-II (lipidated, ~14 kDa).[1] Note: LC3-II migrates faster.[1]

Data Interpretation:

MarkerAA Treatment EffectInterpretation
LC3-II Significant Increase Accumulation of autophagosomes.[2][1][3]
p62 (SQSTM1) Increase Blocked degradation. (If autophagy were induced, p62 would decrease).[1]
AA + BafA1 No Additive Effect Confirms AA blocks the pathway (flux is already maxed out).
Protocol 2: Visualization of Lysosomal Dysfunction (Confocal Microscopy)

Purpose: To visualize the accumulation of acidic autophagic vacuoles. Reagents: Acridine Orange (AO) or LysoTracker Red.[1]

Procedure:

  • Seeding: Seed cells on sterile glass coverslips.

  • Treatment: Treat with AA (25-50

    
    M) for 24h.
    
  • Staining:

    • Wash cells with PBS.[1]

    • Incubate with Acridine Orange (1

      
      g/mL) for 15 min at 37°C.
      
  • Imaging:

    • AO Behavior: AO emits green fluorescence in the cytoplasm (neutral pH) and red fluorescence in acidic vesicles (lysosomes/autolysosomes).[1]

    • Observation: AA treatment typically increases the volume and number of Red acidic vacuoles (AVOs), indicating that fusion occurs and acidity is maintained, but degradation (enzyme activity) is stalled.

Protocol 3: Functional Cytotoxicity (MTT/CCK-8 Assay)

Purpose: To determine the

1

Procedure:

  • Seeding: 5,000 cells/well in 96-well plates.

  • Dose-Response: Treat with AA gradient: 0, 5, 10, 25, 50, 75, 100

    
    M.
    
  • Timing: Incubate for 24h and 48h.

  • Readout: Add MTT or CCK-8 reagent; measure absorbance.[1]

  • Calculation: Plot % Viability vs. Log[Concentration].

    • Expected

      
      : Typically 20–50 
      
      
      M
      for glioma (U87) or osteosarcoma (U2OS) lines.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
LC3-I/II bands not separated Gel percentage too lowUse 15% SDS-PAGE or 4-20% gradient gels.[1]
High toxicity in controls DMSO concentration > 0.1%Ensure final DMSO concentration is < 0.1% in all wells.
Inconsistent LC3 levels Cell confluency effectsAutophagy is sensitive to contact inhibition. Harvest at 70-80% confluency.
Precipitation of AA HydrophobicityWarm the 25 mM stock to 37°C and vortex vigorously before diluting in media.

References

  • Yang, P., et al. (2015). Aurantiamide acetate suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux.[2] Journal of Cellular and Molecular Medicine, 19(5), 1055-1064.[1][4] [1]

  • Barth, S., et al. (2010). Autophagy: assays and artifacts. Journal of Pathology, 221(2), 117-124.[1] (Guidance on Flux Clamp).

  • Mizushima, N., et al. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313-326.[1] [1]

  • Selleck Chemicals. Aurantiamide Acetate Product Data & Solubility.

Application Note: High-Throughput Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening

[1]

Introduction: The Phenotypic Advantage

In the landscape of antiviral drug discovery, the Cytopathic Effect (CPE) Inhibition Assay remains the "gold standard" for primary phenotypic screening. Unlike target-based assays that look for inhibitors of a specific enzyme (e.g., protease or polymerase), the CPE assay interrogates the entire viral replication cycle. It answers the most critical biological question: Does this compound prevent the virus from killing the host cell?

This guide provides a rigorous, field-proven methodology for performing CPE inhibition assays in a 96-well format. It integrates critical pre-assay validation steps (TCID50 determination) often overlooked in standard protocols, ensuring your data is not just reproducible, but robust enough for IND-enabling studies.

Principle of the Assay

The assay relies on the ability of cytopathogenic viruses to cause morphological changes and cell death (CPE) in susceptible host cells.[1]

  • Virus Control (VC): Cells are infected with the virus. The virus replicates, causing lysis or apoptosis. Viability

    
     0%.
    
  • Cell Control (CC): Uninfected cells grow normally. Viability

    
     100%.
    
  • Test Condition: Cells are infected and treated with the compound. If the compound is antiviral, it blocks CPE, restoring cell viability towards 100%.

Readout: Cell viability is quantified using metabolic dyes (e.g., MTS, CCK-8, Resazurin) or ATP luminescence. The optical density (OD) or luminescence signal is directly proportional to the number of surviving cells.

Pre-Assay Validation: The Foundation of Trust

You cannot run a valid inhibition assay without knowing the exact infectious titer of your virus stock. Using an arbitrary volume of virus leads to "over-killing" (masking weak antivirals) or "under-killing" (false positives).

TCID50 Determination (Reed-Muench Method)

Before screening, determine the 50% Tissue Culture Infectious Dose (TCID50) .

  • Protocol: Prepare 10-fold serial dilutions of your virus stock (

    
     to 
    
    
    ) in maintenance media. Infect 8 replicate wells per dilution. Incubate until CPE is complete in the lowest dilutions.
  • Calculation: Use the Reed-Muench formula to calculate the endpoint.

Expert Insight: For the inhibition assay, use a viral dose of 100 TCID50 per well . This guarantees that untreated wells will experience 100% cell death, providing a robust dynamic range for your assay.

Experimental Workflow & Plate Design

Visualizing the Workflow

The following diagram outlines the critical path from cell seeding to data analysis.

CPE_Workflowcluster_controlsParallel ControlsStartStartSeeding1. Cell Seeding(24h Pre-incubation)Start->SeedingDilution2. CompoundDilutionSeeding->DilutionCheck ConfluencyInfection3. Infection(100 TCID50/well)Dilution->InfectionAdd Drug + VirusIncubation4. Incubation(3-5 Days)Infection->IncubationStaining5. Viability Staining(MTS/CCK-8)Incubation->StainingObserve CPEAnalysis6. Data Analysis(IC50 & SI)Staining->AnalysisRead ODVCVirus Control(0% Viability)CCCell Control(100% Viability)ToxDrug Toxicity(No Virus)

Figure 1: Step-by-step workflow for the CPE Inhibition Assay. Note the parallel "Drug Toxicity" control required for Selectivity Index calculation.

The "Edge Effect" Mitigation Strategy

Evaporation in outer wells of 96-well plates causes thermal gradients and volume loss, leading to noisy data.

  • Action: Do not use the outer perimeter wells (Rows A/H, Columns 1/12) for data.

  • Protocol: Fill these wells with 200 µL of sterile PBS or water. This acts as a humidity barrier.

Detailed Protocol

Materials
  • Cells: Susceptible host line (e.g., Vero E6 for Coronaviruses, MDCK for Influenza).

  • Reagents: MTS, XTT, or CCK-8 reagent (preferred over MTT to avoid solubilization steps).

  • Plate: 96-well clear bottom, tissue-culture treated.

Step 1: Cell Seeding[4]
  • Harvest exponential phase cells.

  • Seed cells at a density optimized to reach 90% confluency after 24 hours (typically

    
     to 
    
    
    cells/well).
  • Crucial Step: Allow plates to sit at Room Temperature (RT) for 30-60 minutes before moving to the incubator. This promotes even cell distribution and reduces "clumping" in the center of wells.

Step 2: Compound Preparation
  • Prepare a stock solution of the test compound (usually in DMSO).

  • Perform serial dilutions (e.g., 2-fold or half-log) in maintenance media (2% FBS).

  • DMSO Limit: Ensure final DMSO concentration on cells is

    
     to avoid non-specific toxicity.
    
Step 3: Infection and Treatment[5]
  • Remove growth media from the plate.[1][2]

  • Virus Addition: Add 50 µL of diluted virus (containing 100 TCID50 ) to all "Test" and "Virus Control" wells.

  • Compound Addition: Immediately add 50 µL of the diluted compound to the "Test" wells.

    • Note: For "Cell Control" wells, add 100 µL of media only.

    • Note: For "Toxicity Control" wells, add 50 µL media + 50 µL compound (No virus).

  • Final Volume: 100 µL/well.

Step 4: Incubation & Readout[4][5]
  • Incubate at 37°C, 5% CO2 for the standard duration of the virus (typically 3–5 days).[2]

  • Monitoring: Check daily under a microscope. The assay is ready to stop when the Virus Control wells show >90% CPE (rounding, detachment, lysis).

  • Staining: Add 10-20 µL of CCK-8 or MTS reagent to each well. Incubate for 1–4 hours.

  • Measurement: Measure Absorbance at 450 nm (for CCK-8/XTT) or 490 nm (for MTS).

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the raw Optical Density (OD) values using the controls.

  • 
    : Absorbance of the well with Drug + Virus.
    
  • 
    : Average Absorbance of Virus Control (0% viability).
    
  • 
    : Average Absorbance of Cell Control (100% viability).
    
The Selectivity Index (SI)

A compound is only useful if it kills the virus without killing the host. You must calculate two values:

  • EC50 (Effective Concentration 50%): Concentration providing 50% inhibition of viral CPE.[3][4]

  • CC50 (Cytotoxic Concentration 50%): Concentration reducing cell viability by 50% (in the absence of virus).[3][5]

SI ValueInterpretationAction
< 1 ToxicDiscard. The drug kills cells faster than the virus.
1 - 10 Weak/ModerateOptimization required. Likely off-target effects.
> 10 ActiveHit. Proceed to secondary assays (e.g., Plaque Reduction).
> 50 ExcellentLead Candidate. High safety margin.

Troubleshooting & Optimization

False Positives (The "Fixation" Artifact)
  • Issue: Some compounds fix the cell monolayer (like formalin), making them look "alive" in crystal violet stains, or they chemically reduce MTT/MTS without cellular metabolism.

  • Solution: Always perform a cell-free control (Media + Drug + Dye). If this turns color, your drug interacts with the dye. Switch to an ATP-based assay (e.g., CellTiter-Glo) which is less prone to chemical interference.

Inconsistent Replicates
  • Issue: High standard deviation between wells.

  • Cause: Pipetting error or "Edge Effect".

  • Solution: Use the "Edge Effect Mitigation" described in Section 4.2. Ensure the virus stock is vortexed frequently during the plating process to prevent settling.

References

  • Reed, L. J., & Muench, H. (1938). A simple method of estimating fifty per cent endpoints. American Journal of Hygiene, 27(3), 493–497.

  • Fechner, H., et al. (2011). Determination of TCID50. Springer Protocols Handbooks.

  • Severson, W. E., et al. (2007). High-Throughput Screening of a 100,000-Compound Library for Inhibitors of Influenza A Virus Replication. Journal of Biomolecular Screening, 13(9), 879–887.

  • Promega Corporation. (2023). CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) Protocol.

  • Lundin, A., et al. (2014). Targeting membrane-bound viral RNA synthesis reveals potent inhibition of diverse coronaviruses including the middle east respiratory syndrome virus. PLoS Pathogens, 10(5), e1004166.

Application Note: Plaque Reduction Assay for Influenza Virus with Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for evaluating the antiviral efficacy of Aurantiamide Acetate (AA) against Influenza A virus (IAV) using a Plaque Reduction Assay (PRA). Aurantiamide acetate, a dipeptide derivative isolated from Baphicacanthus cusia (TCM: Nan Ban Lan Gen) and Clematis species, has been identified as a potent inhibitor of the NF-κB signaling pathway . Unlike direct neuraminidase inhibitors (e.g., Oseltamivir), AA modulates the host cellular environment to restrict viral replication and virus-induced inflammation. This guide provides a robust, self-validating workflow for determining the half-maximal effective concentration (


) of AA in Madin-Darby Canine Kidney (MDCK) cells.

Introduction & Mechanism of Action

The Compound: Aurantiamide Acetate

Aurantiamide acetate is a phenylalanine-derived dipeptide. While historically noted for anti-inflammatory properties, recent virology research highlights its specific utility against Influenza A.

Mechanism: Host-Targeted Antiviral Activity

Influenza virus replication relies heavily on host cellular machinery.[1] Upon infection, the virus triggers the NF-κB signaling pathway . While typically an immune alert system, Influenza A hijacks this pathway to prevent premature apoptosis of the host cell, thereby prolonging the window for viral replication.

  • Viral Strategy: IAV infection

    
     IKK activation 
    
    
    
    NF-κB (p65) nuclear translocation
    
    
    Pro-viral factor expression.
  • AA Intervention: Aurantiamide acetate inhibits the nuclear translocation of the NF-κB p65 subunit. By blocking this pathway, AA reduces the production of viral progeny and suppresses the "cytokine storm" associated with severe influenza pathology.

Mechanistic Pathway Diagram

AA_Mechanism cluster_cell Host Cell Cytoplasm cluster_nucleus Nucleus Virus Influenza Virus (Entry) IKK IKK Complex (Activation) Virus->IKK Triggers NFkB_Cyto NF-κB (p65) (Inactive) IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (p65) (Active) NFkB_Cyto->NFkB_Nuc Translocation AA Aurantiamide Acetate (Inhibitor) AA->NFkB_Cyto BLOCKS Translocation ViralRNA Viral Replication & Cytokines NFkB_Nuc->ViralRNA Promotes

Figure 1: Mechanism of Action. AA inhibits the nuclear translocation of NF-κB, disrupting the host environment required for optimal Influenza replication.

Experimental Design & Pre-Assay Preparation[3][4]

Cell Culture (MDCK)

MDCK cells are the gold standard for Influenza PRAs due to their high susceptibility and ability to form clear plaques.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Passage: Cells must be in the log phase. Seed 24 hours prior to infection to achieve 90-95% confluency .

  • Critical Control: Do not use cells passaged >30 times, as susceptibility to IAV decreases.

Compound Preparation (Aurantiamide Acetate)

AA is hydrophobic. Proper solubilization is critical to prevent precipitation in the overlay, which causes false positives (crystals can be mistaken for plaques or toxicity).

  • Stock Solution: Dissolve AA powder in 100% DMSO to create a 50 mM stock. Store at -20°C.

  • Working Solution: Dilute in infection media (DMEM + 0.2% BSA + 1 µg/mL TPCK-trypsin).

  • DMSO Limit: The final concentration of DMSO in the well must be < 0.5% to avoid cytotoxicity.

Virus Stock
  • Strain: Influenza A/PR/8/34 (H1N1) or A/Aichi/2/68 (H3N2).

  • Activation: Influenza viruses often require TPCK-trypsin cleavage of the Hemagglutinin (HA) protein to become infectious in culture. Ensure TPCK-trypsin is present in the overlay.

Detailed Protocol: Plaque Reduction Assay

This protocol uses a post-adsorption treatment method. This measures the compound's ability to inhibit replication and spread after the virus has entered the cell.[2]

Step 1: Seeding
  • Seed MDCK cells into 6-well plates at a density of

    
     cells/well.
    
  • Incubate at 37°C, 5%

    
     for 24 hours until a monolayer is formed.
    
Step 2: Infection
  • Wash the monolayer twice with PBS to remove FBS (serum inhibits trypsin).

  • Dilute the virus stock in serum-free DMEM to a concentration of 50-100 PFU (Plaque Forming Units) per well .

    • Note: 50-100 plaques is the "sweet spot" for manual counting without overlapping plaques.

  • Add 400 µL of viral inoculum to each well.

  • Incubate for 1 hour at 37°C , rocking the plate every 15 minutes to prevent drying and ensure even adsorption.

Step 3: Treatment & Overlay[6]
  • During adsorption, prepare the Overlay Medium :

    • Base: 2x MEM (Minimum Essential Medium).

    • Solidifying Agent: 1.6% Low Melting Point Agarose (or 1.2% Avicel/CMC). Mix 1:1 with Base.

    • Additives: TPCK-trypsin (final 1 µg/mL) and BSA (0.2%).

  • Prepare serial dilutions of Aurantiamide Acetate in the Overlay Medium.

    • Suggested Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

  • Aspirate the viral inoculum from the wells.

  • Immediately add 2 mL of the Overlay Medium containing the specific concentration of AA to the wells.

  • Controls:

    • Virus Control (VC): Virus + Overlay (No AA, equivalent DMSO).

    • Cell Control (CC): No Virus + Overlay (Check for AA cytotoxicity).

    • Positive Control:[3] Oseltamivir carboxylate (10 µM).

Step 4: Incubation & Fixation[8]
  • Allow agarose to solidify at room temperature (approx. 20 min).

  • Incubate plates at 37°C, 5%

    
     for 48–72 hours .
    
    • Observation: Look for Cytopathic Effect (CPE) or plaque formation under a microscope daily.

  • Fixation: Add 2 mL of 10% Formaldehyde directly over the agarose. Incubate 1 hour.

  • Remove the agarose plug gently under running water.

Step 5: Staining
  • Stain with 0.1% Crystal Violet solution for 15 minutes.

  • Wash gently with water and air dry.

  • Plaques will appear as clear circles against a purple background.

Workflow Visualization

PRA_Workflow Seed Seed MDCK Cells (6-well plate, 24h) Infect Infection (50-100 PFU/well, 1h) Seed->Infect Wash Aspirate Inoculum Infect->Wash Overlay Add Overlay + AA (Agarose + TPCK-Trypsin + Compound) Wash->Overlay Incubate Incubate (48-72h, 37°C) Overlay->Incubate FixStain Fix & Stain (Crystal Violet) Incubate->FixStain Count Count Plaques Calculate EC50 FixStain->Count

Figure 2: Step-by-step workflow for the Plaque Reduction Assay involving Aurantiamide Acetate.

Data Analysis & Interpretation

Calculation of Inhibition

Count the plaques in the drug-treated wells (


) and compare them to the Virus Control wells (

).


Determining EC50

Plot the % Inhibition (Y-axis) against the Log Concentration of AA (X-axis). Use non-linear regression (4-parameter logistic model) to calculate the


  (concentration inhibiting 50% of plaque formation).
Data Summary Table (Example)
GroupConc.[4] (µM)Plaque Count (Mean)% InhibitionInterpretation
Cell Control 00-Intact Monolayer
Virus Control 0950%Full Infection
AA Low 1.0887.4%Minimal Effect
AA Med 10.04552.6%~EC50 Range
AA High 50.01287.3%Potent Inhibition
Oseltamivir 10.0594.7%Positive Control
Selectivity Index (SI)

To ensure the reduction in plaques is due to antiviral activity and not cell death, you must perform a cytotoxicity assay (e.g., MTT or CCK-8) in parallel to find the


 (Cytotoxic Concentration 50%).


  • Target: An SI > 10 is generally considered a promising antiviral candidate.

Troubleshooting & Optimization (Trustworthiness)

  • Issue: Cloudy Overlay.

    • Cause: AA precipitation.

    • Solution: Ensure AA is fully dissolved in DMSO before adding to the warm media. Do not freeze/thaw stock repeatedly.

  • Issue: No Plaques in Control.

    • Cause: Lack of TPCK-trypsin or degraded virus.

    • Solution: Influenza HA cleavage is trypsin-dependent. Ensure fresh TPCK-trypsin is added to the overlay immediately before use.

  • Issue: Toxicity (Peeling cells).

    • Cause: DMSO concentration > 1% or AA toxicity.

    • Solution: Keep DMSO < 0.5%.[5] Verify

      
       of AA on MDCK cells (Literature suggests monitoring toxicity above 100 µM).
      

References

  • Zhou, H., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells. Journal of Ethnopharmacology.

  • Creative Diagnostics. Plaque Reduction Assay Protocol and Principles. Creative Diagnostics Protocols.

  • Fang, Z., et al. (2022). Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice.[6][7] Journal of Immunology Research.

  • World Health Organization (WHO). Manual for the laboratory diagnosis and virological surveillance of influenza. WHO Global Influenza Surveillance Network.

Sources

Troubleshooting & Optimization

Long-term storage conditions for Aurantiamide acetate powder

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Long-Term Storage & Handling of Aurantiamide Acetate

Executive Summary & Chemical Identity

Aurantiamide acetate (Asperglaucide) is a dipeptide derivative (N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate ) possessing potent antiviral, anti-inflammatory, and cathepsin-inhibitory properties.[1]

Critical Chemical Distinction: Unlike many peptides where "acetate" refers to a salt counter-ion, in Aurantiamide acetate, the acetate moiety is covalently bonded as an ester to the C-terminal phenylalaninol.[1] This structural feature dictates its primary instability mechanism: ester hydrolysis .

If stored improperly, the compound degrades into Aurantiamide (the alcohol form) and acetic acid, significantly altering its biological potency and solubility profile. This guide prioritizes the preservation of this labile ester bond.

Core Storage Directives (The "Golden Rules")

To maintain purity >98% over extended periods, you must control three thermodynamic variables: Temperature , Moisture , and Solvent Environment .

A. The Solid State (Lyophilized Powder)
  • Temperature: Store at -20°C . Lower temperatures (-80°C) are acceptable but not strictly necessary for the powder if moisture is controlled.[1]

  • Moisture (The Enemy): The ester bond is susceptible to nucleophilic attack by water. Store in a tightly sealed vial inside a secondary container with active desiccant (silica gel or Drierite).

  • Light: Store in the dark. While not intensely photo-labile, UV exposure can promote slow oxidation of the benzylic carbons.[1]

B. The Liquid State (Solubilized)
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Ethanol for stock solutions.[2][3] Avoid water or aqueous buffers for storage.

  • Temperature: Store stock solutions at -80°C .

  • Shelf Life:

    • Solids (-20°C): 2–3 years.[1]

    • DMSO Stock (-80°C): 6 months.[1]

    • Aqueous Working Solution: Do not store. Prepare immediately before use.

Handling & Aliquoting Workflow

Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, accelerating ester hydrolysis.[1] Use the following workflow to maximize longevity.

StorageWorkflow Start Receive Shipment (Ambient or Ice Pack) Equilibrate Equilibrate to Room Temp (Inside Desiccator, 1-2 hrs) Start->Equilibrate Prevent Condensation Open Open Vial in Low Humidity Environment Equilibrate->Open Solubilize Dissolve in Anhydrous DMSO (Master Stock: 10-50 mM) Open->Solubilize If making stock SolidStore Reseal Powder with Desiccant Store at -20°C Open->SolidStore If storing powder Aliquot Aliquot into Single-Use Vials (Avoids Freeze-Thaw) Solubilize->Aliquot Freeze Flash Freeze & Store at -80°C Aliquot->Freeze

Figure 1: Optimal handling workflow to prevent condensation-induced hydrolysis. Note the equilibration step, which is critical to prevent atmospheric water from condensing on the cold powder.

Troubleshooting Center (FAQs)

Q1: I see a new peak eluting earlier than my main peak on HPLC. What is it?

  • Diagnosis: This is likely Aurantiamide (the alcohol hydrolysis product) .

  • Mechanism: The acetate ester bond has hydrolyzed. This occurs if the powder absorbed moisture or if the DMSO stock contained water (DMSO is hygroscopic).

  • Solution: Check the water content of your DMSO. Use anhydrous DMSO for stocks. Ensure the "Equilibrate to Room Temp" step (Fig 1) is never skipped.

Q2: My compound precipitated when I added the DMSO stock to the cell culture media.

  • Diagnosis: "Solvent Shock." Aurantiamide acetate has poor water solubility. Rapid addition of a high-concentration hydrophobic stock to aqueous media causes immediate crashing out.[1]

  • Protocol Fix:

    • Dilute the DMSO stock into a small volume of neat DMSO first (serial dilution) if the jump is too large.

    • Add the stock to the media slowly with rapid vortexing or stirring.

    • Ensure the final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to keep the compound solubilized (usually requires careful titration).

    • Warm the media to 37°C before adding the drug.

Q3: Can I store the compound in PBS or cell culture media at 4°C?

  • Answer: No.

  • Reasoning: In aqueous buffers (pH 7.4), the ester bond faces base-catalyzed hydrolysis.[1] Furthermore, the compound may slowly precipitate/crystallize out of solution over hours, leading to inconsistent dosing in experiments. Always prepare working solutions fresh.

Q4: The powder looks "sticky" or clumped together.

  • Diagnosis: Hygroscopic collapse. The vial seal was likely compromised, or it was opened while cold.

  • Action: The chemical integrity may still be intact, but the weight-to-molar calculation will be inaccurate due to water weight. Verify concentration via UV-Vis (extinction coefficient) or HPLC rather than relying on weight.

Quantitative Data: Solubility & Stability

ParameterConditionValue / LimitNotes
Solubility DMSO~30 mg/mLRecommended for Stock
Solubility Ethanol~30 mg/mLGood alternative
Solubility Water / PBS< 0.1 mg/mLInsoluble (Requires carrier)
Stability Powder (-20°C)> 2 YearsKeep Desiccated
Stability DMSO Stock (-80°C)6 MonthsAvoid Freeze-Thaw
Stability Aqueous Media (RT)< 24 HoursHydrolysis Risk

References

  • PubChem. (n.d.). Aurantiamide Acetate | C27H28N2O4.[4] National Library of Medicine. Retrieved February 4, 2026, from [Link][1]

Sources

Technical Support Center: Aurantiamide Acetate (AA) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Aurantiamide acetate (AA) is a potent, naturally occurring dipeptide derivative isolated from Aspergillus penicilloides and Clematis species. While widely cited as a selective Cathepsin inhibitor, its utility is frequently compromised by two critical factors: solubility-driven aggregation and dose-dependent cross-reactivity . This guide moves beyond standard datasheets to address the "hidden" variables that cause experimental variability.

Section 1: Solubility & Formulation Troubleshooting

Q: My IC50 values are shifting between replicates. Is the compound degrading? A: It is less likely to be degradation and more likely micro-precipitation . AA is a hydrophobic dipeptide. In aqueous buffers (PBS, DMEM), it tends to form colloidal aggregates at concentrations >50 µM, which leads to "false" inhibition via enzyme sequestration (a common PAINS-like artifact) rather than specific active-site binding.

Protocol: The "Solubility-First" Preparation Method Do not add AA directly to media. Follow this specific sequence to ensure monomeric dispersion:

  • Primary Stock: Dissolve AA in 100% DMSO to 50 mM .

    • Critical Step: Sonicate for 60 seconds in a water bath at room temperature. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Dilution: Dilute the stock 1:10 in pure DMSO (not buffer) to create working stocks (e.g., 5 mM).

  • Final Application: Spike the intermediate stock into pre-warmed media/buffer under rapid vortexing.

    • Limit: Keep final DMSO concentration <0.5% to avoid solvent-induced cytotoxicity masking the compound's effect.

Solvent SystemMax SolubilityStabilityNotes
DMSO ~55 mg/mL (123 mM)High (1 year @ -80°C)Recommended stock solvent.[1]
Ethanol ModerateModerateProne to evaporation; less consistent than DMSO.
Water/PBS <0.1 mg/mLPoorDo not use for stock storage. Immediate precipitation.
Section 2: Selectivity & Off-Target Profiling

Q: I am using AA to inhibit Cathepsin L. How do I ensure I am not also inhibiting Cathepsin B? A: You must strictly control your dosing window. AA is not "perfectly" selective; it is relatively selective.

  • Cathepsin L IC50: ~12 µM[1][2][3][4]

  • Cathepsin B IC50: ~49 µM[1][2][3][4]

The "Selectivity Window" Strategy: If you dose at 50 µM (a common "high dose" screen), you are inhibiting both Cathepsin L and B, losing specificity.

  • Recommendation: Perform a dose-titration curve from 1 µM to 20 µM .

  • Validation: If the phenotype (e.g., autophagy blockade) persists at 10-15 µM but disappears at 5 µM, you are likely observing Cathepsin L-specific effects. If the effect requires >40 µM, it is likely driven by Cathepsin B co-inhibition or general cytotoxicity.

Q: I see reduced inflammation in my model. Is this solely due to Cathepsin inhibition? A: No. AA has a documented secondary mechanism: the suppression of the NF-κB and PI3K/AKT signaling pathways . This occurs independently of protease inhibition in certain cell types (e.g., macrophages, lung epithelial cells).

  • Control Experiment: To confirm the mechanism, use a specific siRNA against Cathepsin L. If AA treatment yields a stronger anti-inflammatory effect than the siRNA alone, the delta is likely due to the off-target modulation of NF-κB.

Section 3: Cytotoxicity vs. Specific Activity

Q: My cells are dying after 24 hours. Is AA toxic? A: Yes, AA exhibits dose-dependent cytotoxicity, particularly in cancer lines (U87, U251) where it blocks autophagic flux, leading to apoptosis.

  • Safe Limit (Non-Cancer): Typically <10 µM for Vero or primary cells.

  • Toxic Limit (Cancer): Toxicity often begins >20 µM.

Visualizing the Mechanism of Action & Off-Targets The following diagram illustrates the divergence between specific Cathepsin inhibition and the broader off-target signaling effects.

AA_Mechanism cluster_specific Primary Target (Specific) cluster_offtarget Off-Target / Secondary Effects (>40 µM) AA Aurantiamide Acetate (Input) CatL Cathepsin L (IC50 ~12 µM) AA->CatL High Affinity (<20 µM) CatB Cathepsin B (IC50 ~49 µM) AA->CatB Low Affinity (>40 µM) NFkB NF-κB / PI3K Signaling AA->NFkB Modulation (Context Dependent) Autophagy Autophagy Blockade (Accumulation of LC3-II) CatL->Autophagy Inhibits Apoptosis Non-Specific Cytotoxicity CatB->Apoptosis Contributes to NFkB->Apoptosis Regulates Inflammation

Figure 1: Mechanistic bifurcation of Aurantiamide Acetate. Green path indicates specific Cathepsin L inhibition; Red paths indicate off-target effects at higher concentrations.

Section 4: Experimental Workflow for Validation

Use this decision tree to validate your data before publication.

Validation_Workflow Start Start Experiment Solubility Solubility Check (Is solution clear @ 100X?) Start->Solubility DoseRange Dose Titration (1, 5, 10, 20, 50 µM) Solubility->DoseRange Viability Viability Assay (MTT/CCK-8) DoseRange->Viability Decision Is Viability > 80%? Viability->Decision Specific Proceed to Specific Assay (e.g., Cat L Activity) Decision->Specific Yes Toxic Artifact Warning: Reduce Dose < 10 µM Decision->Toxic No

Figure 2: Step-by-step validation workflow to rule out solubility and toxicity artifacts.

References
  • TargetMol. Aurantiamide acetate: Chemical Properties and Biological Activity. TargetMol Chemicals. Link

  • Zhou, J., et al. (2015). Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides.[2][3][4] Bioscience, Biotechnology, and Biochemistry. Link

  • Fang, Z., et al. (2022).[5][6] Aurantiamide Acetate Ameliorates Lung Inflammation in Lipopolysaccharide-Induced Acute Lung Injury in Mice.[5][7] Journal of Immunology Research. Link

  • Yuan, C., et al. (2015).[4] Aurantiamide acetate suppresses the growth of malignant gliomas by blocking autophagic flux.[4] Journal of Cellular and Molecular Medicine.[4] Link

  • Shim, S.Y., et al. (2016). Anti-neuroinflammatory effect of aurantiamide acetate from the marine fungus Aspergillus sp. SF-5921. Korea Polar Research Institute. Link

Sources

Validation & Comparative

Comparative Analysis: Aurantiamide Acetate vs. Synthetic Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Aurantiamide Acetate , a naturally occurring dipeptide derivative, against industry-standard synthetic cathepsin inhibitors (E-64, CA-074Me).[1] While synthetic inhibitors like E-64 offer nanomolar potency and broad-spectrum activity, Aurantiamide Acetate presents a unique profile of oral bioavailability, moderate selectivity for Cathepsin L and B, and a reversible mechanism of action.[1] This guide details the mechanistic distinctions, quantitative performance metrics, and validated experimental protocols required for evaluating these compounds in drug discovery workflows.

Mechanistic Profiling & Mode of Action[2][3]

Understanding the binding mechanism is critical for experimental design. The primary distinction lies in the reversibility of the interaction and the specific residues engaged within the catalytic triad (Cysteine 25, Histidine 159).

Aurantiamide Acetate (Natural, Reversible)[1]
  • Source: Isolated from Aspergillus penicilloides and Portulaca oleracea.

  • Mechanism: Acts as a competitive, reversible inhibitor. It mimics the peptide substrate, occupying the S1 and S2 subsites of the enzyme's active cleft without forming a permanent covalent bond.

  • Structural Insight: The phenylalanine-based dipeptide scaffold provides hydrophobic interactions favored by the S2 pocket of Cathepsin L.

E-64 (Synthetic, Irreversible)[1][4]
  • Source: Synthetic derivative (originally from Aspergillus japonicus).

  • Mechanism: Irreversible alkylation. The trans-epoxysuccinyl group functions as a "warhead," undergoing nucleophilic attack by the active site thiolate anion of Cysteine 25.[1]

  • Consequence: Permanently inactivates the enzyme, making it ideal for active-site titration but less suitable for dynamic equilibrium studies.[1]

CA-074 / CA-074Me (Synthetic, Selective)[1]
  • Target: Highly selective for Cathepsin B.

  • Mechanism: CA-074 exploits the "occluding loop" unique to Cathepsin B. CA-074Me is the methylated pro-drug form, which is cell-permeable and hydrolyzed intracellularly to the active inhibitor.[1]

Visualization: Comparative Mechanism of Action

InhibitorMechanism cluster_Aur Aurantiamide Acetate cluster_E64 E-64 (Standard) Enzyme Active Cathepsin (Cys25-His159) Complex_Rev Enzyme-Inhibitor Complex (Reversible Equilibrium) Enzyme->Complex_Rev + Aurantiamide (Kd driven) Complex_Irr Alkylated Enzyme (Permanently Inactive) Enzyme->Complex_Irr + E-64 (k_inact driven) Aurantiamide Aurantiamide Acetate (Substrate Mimic) Aurantiamide->Complex_Rev E64 E-64 (Epoxide Warhead) E64->Complex_Irr

Figure 1: Mechanistic divergence between reversible competitive inhibition (Aurantiamide) and irreversible alkylation (E-64).[1]

Quantitative Performance Analysis

The following data aggregates experimental IC50 values. Note the significant potency gap: Aurantiamide operates in the micromolar (


M) range, whereas synthetic inhibitors operate in the nanomolar (nM) range.
Table 1: Comparative Inhibitory Potency (IC50)[1]
InhibitorTypeTarget SpecificityIC50 (Cathepsin B)[1][2][3][4]IC50 (Cathepsin L)Cell Permeability
Aurantiamide Acetate Natural / ReversibleCat L > Cat B49 µM 12 µM High (Orally Active)
E-64 Synthetic / IrreversibleBroad (B, H, L, K)~1.5 nM~2.5 nMLow to Moderate
CA-074 Synthetic / IrreversibleCat B Selective~2.0 nM> 10,000 nMLow (Use CA-074Me)
Odanacatib Synthetic / ReversibleCat K Selective> 100 nM> 100 nMHigh

Analysis:

  • Potency: E-64 is approximately 5,000x more potent against Cathepsin L than Aurantiamide Acetate.

  • Selectivity: Aurantiamide shows a 4-fold preference for Cathepsin L over B, whereas CA-074 is highly specific for B.[1]

  • Application: Use E-64 for total ablation of cysteine protease activity. Use Aurantiamide when studying moderate modulation or potential therapeutic oral dosing regimens.

Experimental Validation Protocols

To validate the inhibition profile of Aurantiamide Acetate in your specific model, use the following self-validating protocols.

Protocol A: Fluorometric Kinetic Inhibition Assay

This assay quantifies the IC50 by measuring the reduction in cleavage of a fluorogenic substrate.

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 4 mM EDTA, 8 mM DTT (Freshly added).

  • Substrate: Z-Phe-Arg-AMC (for Cat L) or Z-Arg-Arg-AMC (for Cat B), 20 µM final.[1]

  • Enzyme: Recombinant Human Cathepsin L or B (0.5 nM final).

  • Control Inhibitor: E-64 (10 µM stock).

Workflow:

  • Activation: Dilute enzyme in Buffer containing DTT. Incubate at room temperature (RT) for 15 mins to reduce the active site cysteine.

  • Inhibitor Incubation: Add Aurantiamide Acetate (serial dilutions: 0.1 µM to 200 µM) to the activated enzyme. Include a solvent control (DMSO) and a positive control (E-64).

  • Equilibration: Incubate for 15 mins at RT. Crucial: This allows the reversible inhibitor to establish equilibrium.

  • Reaction Initiation: Add Substrate (AMC-labeled).[1]

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically every 60 seconds for 30 mins at 37°C.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC50.

Protocol B: In Silico Molecular Docking Validation

To predict binding affinity and pose before wet-lab testing.[1]

Workflow:

  • Preparation: Retrieve PDB structure 1CSB (Cathepsin B) or 1MHW (Cathepsin L). Remove water molecules and native ligands.

  • Grid Generation: Define a grid box centered on Cys25/His159 (approx. 20x20x20 Å).

  • Ligand Setup: Minimize Aurantiamide Acetate energy (MM2 force field). Set rotatable bonds.

  • Docking (AutoDock Vina): Run with exhaustiveness = 8.

  • Validation: Look for binding energy < -7.0 kcal/mol and hydrogen bonding with Gly66 or Asp158 (S2 pocket residues).[1]

Visualization: Experimental Workflow

AssayWorkflow Prep 1. Enzyme Activation (Buffer + DTT, 15 min) Incubate 2. Inhibitor Incubation (Variable [Aurantiamide]) Prep->Incubate Reduced Enzyme Substrate 3. Substrate Addition (Z-Phe-Arg-AMC) Incubate->Substrate E-I Complex Read 4. Kinetic Reading (Ex360/Em460, 30 min) Substrate->Read Release of AMC Data 5. IC50 Calculation (Non-linear Regression) Read->Data RFU/min Slope

Figure 2: Step-by-step fluorometric assay workflow for validating cathepsin inhibition.

Strategic Selection Guide

When to use Aurantiamide Acetate?

  • Drug Development: When screening for oral therapeutics. Aurantiamide has demonstrated anti-inflammatory effects in vivo (e.g., adjuvant-arthritic rat models) where E-64 fails due to toxicity or poor bioavailability.[1]

  • Reversibility Studies: When you need to wash out the inhibitor to restore enzyme activity (e.g., pulse-chase experiments).[1]

  • Natural Product Scaffolding: As a lead compound for designing peptidomimetic inhibitors.

When to use E-64 or CA-074?

  • Active Site Titration: Use E-64 to quantify the absolute concentration of active enzyme.

  • Pathway Knockout: Use CA-074Me to specifically implicate Cathepsin B in a cellular phenotype (e.g., tumor invasion) without affecting Cathepsin L.[1]

References

  • Isolation and Activity of Aurantiamide Acetate Title: Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides.[1][3][5][6] Source: PubMed / NIH URL:[1][Link] (Search Term: Aurantiamide acetate cathepsin)[1]

  • E-64 Mechanism and Potency Title: E-64, a specific irreversible inhibitor of cysteine proteinases. Source: Journal of Biochemistry URL:[Link][1]

  • CA-074 Selectivity Title: The Cathepsin B-Selective Inhibitors CA-074 and CA-074Me Inactivate Cathepsin L Under Reducing Conditions.[1] Source: ResearchGate URL:[1][Link][1]

Sources

A Comparative Guide to the Anticancer Efficacy of Aurantiamide Acetate versus Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Aurantiamide acetate, a natural dipeptide derivative, and Doxorubicin, a cornerstone of conventional chemotherapy. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison of their anticancer efficacy, focusing on underlying mechanisms, cellular cytotoxicity, and the induction of programmed cell death.

Introduction: The Crossroads of Natural Compounds and Conventional Chemotherapy

The landscape of oncology research is increasingly focused on identifying novel therapeutic agents that offer enhanced efficacy and reduced toxicity. Natural compounds are a significant source of such innovation. Aurantiamide acetate, isolated from various plant and marine sources, has emerged as a compound of interest with demonstrated anti-tumor properties.[1] In contrast, Doxorubicin is an anthracycline antibiotic that has been a principal component of chemotherapy regimens for decades, valued for its potent cytotoxic effects against a wide array of cancers.[2] However, its clinical utility is often limited by severe side effects, including cardiotoxicity.

This guide juxtaposes these two compounds, evaluating the preclinical evidence for Aurantiamide acetate's potential as a standalone or adjuvant anticancer agent against the established benchmark of Doxorubicin.

Section 1: Divergent Mechanisms of Action

The efficacy of an anticancer agent is fundamentally rooted in its mechanism of action at the molecular level. Aurantiamide acetate and Doxorubicin operate through distinct, though occasionally intersecting, cellular pathways to inhibit cancer cell proliferation.

Aurantiamide Acetate: A Modulator of Cellular Stress Pathways

Aurantiamide acetate's anticancer activity appears to be highly context-dependent, primarily revolving around the modulation of cellular stress and survival pathways. Key reported mechanisms include:

  • Inhibition of Autophagic Flux: In malignant glioma cells, Aurantiamide acetate has been shown to suppress tumor growth by blocking autophagic flux. This leads to the accumulation of autophagic vacuoles and ultimately, a form of cell death distinct from apoptosis.[1] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress; its inhibition can therefore be a valid therapeutic strategy.

  • Induction of Apoptosis: In other cancer cell lines, such as K562 (leukemia) and MCF-7 (breast cancer), treatment with extracts containing Aurantiamide acetate has been shown to decrease cell viability and increase apoptosis, or programmed cell death.[3][4] This suggests its mechanism may be cell-type specific.

Doxorubicin: The Archetypal DNA Damaging Agent

Doxorubicin's mechanism is multifactorial but centers on inflicting overwhelming DNA damage to trigger cell death.[2] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, obstructing DNA and RNA synthesis.

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of Doxorubicin produces free radicals that induce oxidative stress, damaging cellular components including DNA, proteins, and lipids.

These actions culminate in the activation of damage-response pathways that typically lead to cell cycle arrest and apoptosis.[2]

G cluster_AA Aurantiamide Acetate cluster_DOX Doxorubicin AA Aurantiamide Acetate Autophagy Inhibition of Autophagic Flux AA->Autophagy Apoptosis_AA Induction of Apoptosis (Cell-type dependent) AA->Apoptosis_AA Glioma Cell Death Glioma Cell Death Autophagy->Glioma Cell Death MCF-7/K562 Cell Death MCF-7/K562 Cell Death Apoptosis_AA->MCF-7/K562 Cell Death DOX Doxorubicin DNA_Intercalation DNA Intercalation DOX->DNA_Intercalation Topo_II Topoisomerase II Inhibition DOX->Topo_II ROS ROS Generation DOX->ROS DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell Cycle Arrest Cell Cycle Arrest DNA_Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Figure 1: Comparative Mechanisms of Action

Section 2: Comparative Cytotoxicity Assessment

A critical measure of any anticancer agent's efficacy is its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%. A lower IC50 value signifies higher potency.[5]

While direct, side-by-side IC50 data for Aurantiamide acetate across a broad panel of cell lines is not extensively published, available studies indicate it demonstrates cytotoxic effects.[6] In a notable study, an extract containing Aurantiamide acetate showed a relevant decrease in the viability of K562 and MCF-7 cancer cells.[4] For comparison, Doxorubicin is known to have very low IC50 values across these same cell lines, though specific values vary by study.

Interestingly, the co-treatment of cancer cells with Doxorubicin and an extract containing Aurantiamide acetate was found to increase the cytotoxic effect of Doxorubicin.[3][4] This synergistic relationship is a promising area of research, suggesting Aurantiamide acetate could be used to enhance the efficacy of standard chemotherapies.

Data Summary: Cytotoxicity
CompoundTarget Cell LineReported Cytotoxic EffectSynergism with Doxorubicin
Aurantiamide acetate U87 (Glioma)Decreased cell number, cell shrinkage.[6]Not Reported
K562 (Leukemia)Relevant decrease in cell viability.[4]Potentiated Doxorubicin's effect.[4]
MCF-7 (Breast Cancer)Relevant decrease in cell viability.[4]Potentiated Doxorubicin's effect.[4]
Doxorubicin K562, MCF-7, etc.High cytotoxicity (low IC50).[2][7]N/A
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The choice of this assay is based on its reliability and suitability for high-throughput screening.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with a range of concentrations of Aurantiamide acetate or Doxorubicin. Include untreated cells as a negative control and a solvent control (e.g., DMSO) if applicable.

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against drug concentration to determine the IC50 value.

G A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Compound A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for MTT Cytotoxicity Assay

Section 3: Induction of Apoptosis

Inducing apoptosis is a hallmark of many effective anticancer drugs.[10][11] This regulated process of cell suicide is preferable to necrosis, as it avoids triggering an inflammatory response.

Studies show a fascinating divergence here. While Doxorubicin is a well-established inducer of apoptosis via the intrinsic (mitochondrial) pathway, its action can also lead to necrosis at higher concentrations.[3][4] In contrast, Aurantiamide acetate's role is less clear-cut. In glioma cells, it was reported not to induce apoptosis.[6] However, in leukemia and breast cancer cells, it not only induced apoptosis but, when combined with Doxorubicin, shifted the mode of cell death from necrosis towards apoptosis.[3][4] This suggests Aurantiamide acetate may sensitize cancer cells to apoptotic signals, a therapeutically desirable trait.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold standard for quantifying apoptosis. This method is chosen for its ability to distinguish between different stages of cell death.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells with the compounds as described in the cytotoxicity protocol.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Quantification: Determine the percentage of cells in each quadrant to quantify the rate of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL) Receptor Death Receptor (e.g., Fas) Ligand->Receptor Casp8 Caspase-8 (Initiator) Receptor->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 3: Intrinsic and Extrinsic Apoptosis Pathways

Discussion and Future Perspectives

This comparative analysis reveals that Aurantiamide acetate is a promising natural compound with multifaceted anticancer properties. While it may not possess the raw cytotoxic potency of a frontline chemotherapeutic like Doxorubicin, its value may lie in its unique mechanisms of action and its potential for synergistic application.

Key Comparative Insights:

  • Potency vs. Selectivity: Doxorubicin is broadly and highly potent but suffers from significant off-target toxicity. The therapeutic window for Aurantiamide acetate remains to be fully characterized, but its natural origin offers hope for a more favorable safety profile.

  • Mechanism: Doxorubicin's DNA-damaging mechanism is well-understood and effective but also underlies its toxicity to healthy, rapidly dividing cells. Aurantiamide acetate's targeting of pathways like autophagy may provide an alternative or complementary angle of attack.

  • Synergy: The most compelling finding is the potential for Aurantiamide acetate to enhance Doxorubicin's efficacy.[3][4] This could enable the use of lower Doxorubicin doses, mitigating its dose-dependent side effects without compromising therapeutic outcomes. Furthermore, its ability to promote apoptosis over necrosis when combined with Doxorubicin is a significant advantage, as it could reduce treatment-associated inflammation.

Future Research Directions:

  • Comprehensive Profiling: Systematic screening of Aurantiamide acetate's IC50 values against a large panel of cancer cell lines is required.

  • Mechanistic Deep Dive: Further studies are needed to elucidate why it induces autophagy inhibition in some cells and apoptosis in others. Investigation into its effects on the cell cycle is also warranted.

  • In Vivo Validation: The promising in vitro results, particularly the synergy with Doxorubicin, must be validated in preclinical animal models to assess efficacy and safety in a whole-organism context.

  • Clinical Translation: There is currently no data from clinical trials on Aurantiamide acetate. Future research should aim to bridge this gap to evaluate its true therapeutic potential in human patients.

Conclusion

Aurantiamide acetate presents a compelling profile as an anticancer agent. While it does not directly match the cytotoxic potency of a standard drug like Doxorubicin, its distinct mechanisms of action and, most notably, its demonstrated ability to synergistically enhance the efficacy of conventional chemotherapy, position it as a strong candidate for further development. Its potential to modulate the mode of cell death towards apoptosis could redefine combination therapy strategies, potentially leading to more effective and less toxic cancer treatments.

References

  • Acrocomia aculeata associated with doxorubicin: cardioprotection and anticancer activity. (2023). Antioxidants, 12(8), 1608. Available at: [Link]

  • Acrocomia aculeata associated with doxorubicin: cardioprotection and anticancer activity - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Aurantiamide acetate suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux. (n.d.). Acta Pharmacologica Sinica. Available at: [Link]

  • Aurantiamide acetate suppresses the growth of malignant gliomas in vitro and in vivo by inhibiting autophagic flux - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • The Apoptosis Paradox in Cancer. (2022). International Journal of Molecular Sciences, 23(3), 1328. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). Journal of Cancer Therapy, 3(5), 509-515. Available at: [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2023). International Journal of Molecular Sciences, 24(13), 10993. Available at: [Link]

  • Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. (2022). Frontiers in Pharmacology, 13, 943308. Available at: [Link]

  • Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis. (1997). Cancer Chemotherapy and Pharmacology, 39(6), 521-31. Available at: [Link]

  • Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. (2021). Frontiers in Pharmacology, 12, 775085. Available at: [Link]

  • Induction of apoptotic cell death and prevention of tumor growth by ceramide analogues in metastatic human colon cancer. (2001). Gastroenterology, 121(1), 121-31. Available at: [Link]

  • Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. (1990). JNCI: Journal of the National Cancer Institute, 82(13), 1107-1112. Available at: [Link]

  • (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012). ResearchGate. Available at: [Link]

Sources

Aurantiamide acetate analogs with improved potency and selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aurantiamide Acetate Analogs: Engineering Potency and Selectivity Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Beyond the Scaffold

Aurantiamide Acetate (AA), a naturally occurring dipeptide derivative (N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate), has long been recognized for its anti-inflammatory and antiviral properties.[1] However, its clinical translation has been hindered by moderate potency (IC50 values often in the micromolar range) and suboptimal bioavailability.

This guide analyzes the next generation of AA analogs, specifically focusing on hybridization strategies (e.g., AA-Genipin conjugates) and peptide chain extension (Pentapeptides). We compare these advanced derivatives against the parent compound to demonstrate how structural modifications have unlocked superior selectivity for targets like NF-κB, Cathepsin L, and viral neuraminidase.

Structural Logic: The Anatomy of Improvement

To improve AA, we must first understand its pharmacophore. The parent molecule consists of a dipeptide backbone capped with a benzoyl group and an acetate ester.

The Parent: Aurantiamide Acetate (AA)[2][3][4]
  • Core Scaffold: Phenylalanine-derived dipeptide.[1]

  • Key Pharmacophore: The spatial arrangement of the two phenyl rings and the amide bonds mimics protease substrates (e.g., Cathepsin).

  • Limitation: The ester linkage is metabolically labile, and the rigid backbone limits binding affinity to larger kinase pockets.

The Solution: Two Distinct Synthetic Strategies
  • Hybridization (Compound 7o): Fusing the AA scaffold with Genipin , a bioactive iridoid. This "dual-warhead" approach targets multiple inflammatory pathways (NF-κB + MAPK) simultaneously.[1]

  • Chain Extension (Pentapeptides): Extending the peptide backbone to increase contact surface area with the target protein, significantly enhancing potency and selectivity.

Comparative Performance Analysis

The following data contrasts the parent compound (AA) with its most promising analogs.

Table 1: Potency and Selectivity Profile
FeatureAurantiamide Acetate (Parent) Compound 7o (AA-Genipin Hybrid) Pentapeptide Analogs (Synthetic)
Primary Target Cathepsin L, Cathepsin BTNF-α Secretion, NF-κB, MAPKAnalgesic Receptors, COX-2
Potency (In Vitro) IC50: 12 μM (Cathepsin L)IC50: 49 μM (Cathepsin B)[1]IC50: 16.90 μM (TNF-α inhibition)High SelectivityHigh Potency (Superior to AA in tail-flick assays)
Mechanism Covalent/Non-covalent protease inhibitionDual pathway blockade (NF-κB & MAPK)Enhanced receptor occupancy via extended backbone
In Vivo Efficacy Moderate anti-inflammatory effect53.3% Inhibition (Ear swelling @ 5mg/kg)Significant analgesic activity @ 25-100 mg/kg
Toxicity Profile Low toxicity, rapid metabolismFavorable safety profile in miceNo ulcerogenic liability observed

Key Insight: While the IC50 of Compound 7o appears similar to AA's Cathepsin inhibition, its functional downstream effect (53% reduction in edema) is superior due to the dual-pathway suppression, making it a more effective anti-inflammatory agent in vivo.

Mechanistic Deep Dive

The Dual-Inhibition Pathway (Compound 7o)

Unlike the parent AA, which primarily acts as a protease inhibitor, the AA-Genipin hybrid (Compound 7o) acts as a signal transduction modulator.[1] It prevents the phosphorylation of IκB, thereby locking NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory cytokines (TNF-α, iNOS, COX-2).

NFkB_Pathway Stimulus LPS / Viral Infection Receptor TLR4 / Cytokine Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_Cyto Degradation releases NFkB_Nuc NF-κB (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation Comp7o Compound 7o (AA-Genipin Hybrid) Comp7o->IKK INHIBITS DNA Target Genes (TNF-α, iNOS, COX-2) NFkB_Nuc->DNA Transcription Inflammation Inflammation & Viral Replication DNA->Inflammation

Figure 1: Mechanism of Action for Compound 7o.[1] The hybrid molecule intercepts the signaling cascade upstream at the IKK/NF-κB junction, preventing the nuclear translocation of p65.

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these validated workflows.

Protocol A: Synthesis of AA-Genipin Hybrids
  • Objective: Conjugate the carboxyl group of an AA-derivative with the hydroxyl group of genipin.

  • Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine), Dichloromethane (DCM).[1]

Step-by-Step Workflow:

  • Preparation of AA-Acid: Hydrolyze the acetate group of Aurantiamide Acetate to expose the free hydroxyl/carboxyl functionality (depending on linkage design).[1] For standard hybrids, start with the N-benzoyl-phenylalanine derivative containing a free carboxylic acid.[1]

  • Activation: Dissolve the AA-derivative (1.0 eq) in anhydrous DCM under nitrogen. Add EDC (1.2 eq) and DMAP (0.1 eq). Stir at 0°C for 30 minutes.

  • Coupling: Add Isopropylated Genipin (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).[1]

  • Purification: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.[1] Purify via silica gel column chromatography.

Protocol B: TNF-α Inhibition Screening (Cell-Based)[1]
  • Cell Line: RAW 264.7 (Murine macrophages).[1][5]

  • Inducer: Lipopolysaccharide (LPS).[1][5]

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Pre-treat cells with Compound 7o (0.1 – 50 μM) for 1 hour. Include AA (Parent) as a reference standard.[1]

  • Induction: Add LPS (1 μg/mL) and incubate for 24 hours.

  • Quantification: Collect supernatant. Measure TNF-α levels using a commercial ELISA kit.[1]

  • Calculation: Calculate % Inhibition =

    
    .
    

Workflow cluster_0 Synthesis Phase cluster_1 Screening Phase Start Start Materials: AA-Acid + Genipin Coupling EDC/DMAP Coupling (DCM, RT, 12h) Start->Coupling Purify Column Chromatography Coupling->Purify Cells RAW 264.7 Cells Purify->Cells Treat Treat with Analog (+ LPS Induction) Cells->Treat ELISA TNF-α ELISA Treat->ELISA Data Calculate IC50 ELISA->Data

Figure 2: Integrated workflow for the synthesis and biological evaluation of Aurantiamide Acetate analogs.[1]

References

  • Wang, H., Gao, S., Li, J., & Qian, S. (2020). Hybrids of aurantiamide acetate and isopropylated genipin as potential anti-inflammatory agents: The design, synthesis, and biological evaluation. Chemical Biology & Drug Design.

  • Suhas, R., et al. (2012).[6] Structure-based rationale design and synthesis of aurantiamide acetate analogues – towards a new class of potent analgesic and anti-inflammatory agents.[1][3] Chemical Biology & Drug Design.

  • Zhou, H., et al. (2017). Aurantiamide acetate from Baphicacanthus cusia root exhibits anti-inflammatory and anti-viral effects via inhibition of the NF-κB signaling pathway in Influenza A virus-infected cells.[1] Journal of Ethnopharmacology.

  • Isshiki, K., et al. (2001). Aurantiamide acetate, a selective cathepsin inhibitor, produced by Aspergillus penicilloides.[6] Bioscience, Biotechnology, and Biochemistry.[6]

Sources

Safety Operating Guide

Aurantiamide Acetate: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary

Aurantiamide acetate is a bioactive dipeptide derivative (phenylalanine derivative) often used as a reference standard in phytochemical analysis and drug discovery. While it is not currently classified as a P-listed or U-listed acute hazardous waste under US EPA RCRA regulations, its biological activity (cathepsin inhibition, anti-inflammatory properties) mandates that it be treated with Universal Precautions for bioactive organic compounds.[1]

Immediate Directive: Do not dispose of this substance down the drain. All disposal must occur through high-temperature incineration or authorized hazardous waste streams to prevent environmental bioaccumulation.[1]

Part 1: Chemical Identification & Hazard Assessment[2]

Before initiating disposal, verify the material identity. Misidentification is the leading cause of laboratory waste accidents.

PropertyDataOperational Implication
Chemical Name Aurantiamide AcetateLabeling requirement
CAS Number 56121-42-7Unique identifier for waste manifests
Molecular Weight 444.5 g/mol N/A
Physical State White to off-white solidDust generation hazard during transfer
Solubility Soluble in DMSO, Methanol, Ethanol; Poor water solubilityCrucial: Aqueous rinsing is ineffective.[1] Use ethanol/methanol for decontamination.
Bioactivity Cathepsin InhibitorTreat as potentially toxic to aquatic life.
Hazard Classification (The "Unknown" Protocol)

As a specific GHS hazard profile is often incomplete for rare phytochemical standards, you must apply the Precautionary Principle :

  • Assume Toxicity: Treat as H302 (Harmful if swallowed) and H317 (May cause allergic skin reaction).

  • Dust Hazard: Peptide derivatives can act as sensitizers. Avoid inhalation.

Part 2: Pre-Disposal Handling (The Self-Validating System)[2]

To ensure safety, we utilize a Self-Validating System .[1] This means the disposal vessel is not closed until specific checkpoints are visually or chemically verified.

Personal Protective Equipment (PPE) Matrix

Rationale: Peptide derivatives can be absorbed transdermally or inhaled as micro-dust.[1]

  • Respiratory: N95 mask (minimum) or Fume Hood sash at 18-inch working height.[1]

  • Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in DMSO (DMSO permeates nitrile).[1]

  • Ocular: ANSI Z87.1 Safety Glasses with side shields.

Containment & Labeling[6][7][8][9]
  • Solid Waste: Collect in a wide-mouth HDPE jar. Label as "Non-Regulated Chemical Waste - Solid (Aurantiamide Acetate)."[1]

  • Liquid Waste: Segregate based on the solvent carrier (see Workflow below).

Part 3: Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Degraded)

Methodology: High-Temperature Incineration.[1] Rationale: Incineration ensures the complete thermal decomposition of the amide bonds, neutralizing biological activity.[1]

  • Transfer: Move the solid material into a combustible secondary container (e.g., a plastic bag or plastic jar).

  • Decontamination: Wipe the original glass vial with a Kimwipe soaked in Methanol .

  • Consolidation: Place the Kimwipe and the solid waste into the laboratory's "Solid Hazardous Waste" drum.

  • Validation: Verify the drum is destined for incineration, not landfill.

Scenario B: Disposal of Solutions (HPLC Waste / Stock Solutions)

Methodology: Solvent-Based Segregation.[1] Rationale: Aurantiamide acetate is often dissolved in Methanol or Acetonitrile. The disposal path is dictated by the solvent, not the solute.[1]

  • Assess Solvent:

    • If dissolved in Chloroform/DCM : Dispose in Halogenated Waste .

    • If dissolved in Methanol/Acetonitrile/DMSO : Dispose in Non-Halogenated Organic Waste .

  • Rinse Protocol: Triple rinse the empty vessel with a small volume (<10mL) of the compatible solvent. Add rinsate to the waste stream.

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflowStartStart: Aurantiamide Acetate WasteStateCheckDetermine Physical StateStart->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathSolidLiquidPathSolution / HPLC WasteStateCheck->LiquidPathLiquidSolidBinSolid Chemical Waste Bin(Tag for Incineration)SolidPath->SolidBinPackage in HDPESolventCheckIdentify Solvent CarrierLiquidPath->SolventCheckHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedYesNonHalogenatedNon-Halogenated?(MeOH, ACN, DMSO)SolventCheck->NonHalogenatedNoHaloBinHalogenated Solvent WasteHalogenated->HaloBinNonHaloBinOrganic Solvent WasteNonHalogenated->NonHaloBin

Figure 1: Decision tree for segregating Aurantiamide Acetate waste based on physical state and solvent composition.

Part 5: Emergency Procedures (Spills)

In the event of a spill, rapid containment prevents spread.[2]

  • Evacuate & Ventilate: If the spill is dry powder, minimize air movement to prevent dust clouds.

  • PPE Up: Don nitrile gloves, safety glasses, and a lab coat.

  • Dry Spill:

    • Cover with a damp paper towel (dampened with water) to prevent dust generation.

    • Scoop up the material and the towel. Place in a hazardous waste bag.

  • Wet Spill (Solvent):

    • Use an inert absorbent (Vermiculite or polypropylene pads).

    • Do not use paper towels if the solvent is an oxidizer (unlikely with this compound, but good practice).

  • Surface Decontamination: Clean the surface with 70% Ethanol or Methanol. Water alone will not effectively remove Aurantiamide acetate residues.

Part 6: Regulatory Compliance (RCRA)[2]

While Aurantiamide acetate is not explicitly listed in 40 CFR Part 261 (P or U lists), the generator is responsible for determining if the waste exhibits hazardous characteristics.

  • Ignitability (D001): Applicable if the waste is a solution in oxidizable solvents (e.g., Methanol).[1]

  • Toxicity (Characteristic): While not a standard heavy metal or pesticide, the "Generator Knowledge" clause implies that bioactive standards should be managed to prevent release.

Compliance Statement:

"Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations." (P501)[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10026486, Aurantiamide Acetate. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450.[3] Retrieved from [Link][1]

A Senior Application Scientist's Guide to the Safe Handling of Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel bioactive compounds is the cornerstone of innovative research in drug development. Aurantiamide acetate, a selective cathepsin inhibitor with significant anti-inflammatory and potential anticancer properties, represents a promising molecule in this landscape.[1][2][3] As with any potent bioactive compound, a profound understanding of its handling requirements is not merely a procedural formality but a fundamental component of rigorous and reproducible science. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Aurantiamide acetate. Our objective is to empower you with the knowledge to handle this compound safely and effectively, ensuring the integrity of your research and the well-being of your laboratory personnel.

While a specific, publicly accessible Safety Data Sheet (SDS) for Aurantiamide acetate was not available at the time of this writing, Cayman Chemical, a supplier of Asperglaucide (a synonym for Aurantiamide acetate), indicates that an SDS is available for download on their product page. The following recommendations are based on the known biological activity of Aurantiamide acetate as a peptide-like enzyme inhibitor and established best practices for handling such compounds in a laboratory setting.

Understanding the Compound: A Prerequisite for Safety

Aurantiamide acetate is a dipeptide derivative that functions as a selective and orally active cathepsin inhibitor.[3] Its bioactive nature necessitates careful handling to avoid unintended biological effects through accidental exposure. Although comprehensive toxicological data is not widely published, its ability to inhibit cellular enzymes warrants a cautious approach. As with many chemical substances, its stability and reactivity can be influenced by factors such as pH and temperature, which are important considerations in its handling and application.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the recommended PPE for various laboratory tasks involving Aurantiamide acetate.

TaskMinimum PPE RequirementRationale
Weighing Solid Compound - Nitrile Gloves- Safety Goggles- Lab Coat- N95 RespiratorThe primary risk is the inhalation of fine powder and skin or eye contact. An N95 respirator is crucial to prevent respiratory exposure.
Preparing Stock Solutions - Nitrile Gloves- Safety Goggles- Lab CoatIn this stage, the risk of aerosolization is lower, but splashes of the solvent containing the compound are possible.
In-Solution Handling - Nitrile Gloves- Safety Glasses- Lab CoatThe compound is in a dilute form, reducing the overall risk, but skin and eye protection remain essential.
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. N95 Respirator (if needed) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3 Doff4 4. N95 Respirator (if needed) Doff3->Doff4

Figure 1. The correct sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that every stage of handling Aurantiamide acetate is conducted with the highest safety standards.

Engineering Controls

When weighing the solid form of Aurantiamide acetate, always use a chemical fume hood or a powder containment hood to minimize the risk of inhalation. For in-solution work, a well-ventilated laboratory space is generally sufficient, though working in a fume hood provides an additional layer of protection.

Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.[3]

Weighing the Solid Compound:

  • Perform this task within a chemical fume hood.

  • Don the appropriate PPE as outlined in the table above.

  • Use a dedicated, clean spatula and weigh boat.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.

  • Dispose of the weigh boat and wipes as chemical waste.

Preparing Stock Solutions:

  • In a chemical fume hood, add the appropriate solvent to the vial containing the weighed Aurantiamide acetate.

  • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, depending on the solvent and desired stability.[3]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Ensuring a Safe Conclusion

All waste materials contaminated with Aurantiamide acetate must be disposed of as chemical waste in accordance with your institution's and local regulations. This includes:

  • Unused solid compound and solutions.

  • Contaminated consumables (e.g., pipette tips, tubes, gloves, weigh boats).

  • Contaminated cleaning materials.

Do not dispose of Aurantiamide acetate down the drain or in the regular trash.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experimental Use cluster_disposal Disposal A Receiving and Storage (-20°C, dark, dry) B Don Appropriate PPE A->B C Weighing Solid B->C D Preparing Stock Solution C->D E In-Solution Handling D->E F Collect all contaminated waste E->F G Dispose as Chemical Waste F->G

Figure 2. A comprehensive workflow for the safe handling and disposal of Aurantiamide acetate.

By adhering to these guidelines, you can confidently and safely incorporate Aurantiamide acetate into your research endeavors, contributing to the advancement of science while maintaining a secure laboratory environment.

References

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.